molecular formula C7H6O3 B13286573 3-(Furan-2-yl)-3-oxopropanal

3-(Furan-2-yl)-3-oxopropanal

Cat. No.: B13286573
M. Wt: 138.12 g/mol
InChI Key: YLUGRUUXCYVTKO-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-3-oxopropanal is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-3-oxopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-3-6(9)7-2-1-5-10-7/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUGRUUXCYVTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

-Keto Aldehyde Furan Derivatives: Synthesis, Mechanistic Pathways, and Biological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and synthesis of functionalized heterocycles remain foundational to modern drug discovery. Among versatile synthetic intermediates,


-keto aldehydes (1,3-dicarbonyls) occupy a privileged position due to their high reactivity and bifunctional nature[1]. When strategically cyclized, these precursors yield highly substituted furan derivatives—a core pharmacophore found in numerous natural products, kinase inhibitors, and cardiotonic agents. This technical guide provides a comprehensive analysis of the chemical reactivity, synthesis protocols, and biological applications of 

-keto aldehyde-derived furans, designed for researchers and application scientists in preclinical development.

Chemical Reactivity & Mechanistic Foundations

The Bifunctional Nature and Tautomerism

-keto aldehydes, such as 4,4-dimethyl-3-oxo-pentanal, are characterized by the presence of both a ketone and an aldehyde functional group separated by a single methylene carbon[1]. This structural motif imparts exceptional reactivity:
  • Electrophilicity: The aldehyde carbonyl is highly susceptible to nucleophilic attack, serving as the primary site for initial condensation reactions.

  • Acidity & Tautomerism: The

    
    -protons are highly acidic, leading to a dynamic keto-enol tautomerism. In solution, these compounds often exist predominantly in the enol form, stabilized by intramolecular hydrogen bonding. This tautomerism can complicate analytical validation, often resulting in peak splitting during chromatographic separation if thermal degradation occurs[2].
    
Annulation Strategies for Furan Architectures

The conversion of


-keto aldehydes into furan derivatives can be achieved through several orthogonal pathways:
  • Acid-Catalyzed Cyclization: Under highly acidic conditions (pH < 3),

    
    -keto aldehydes can undergo dehydration and cyclization to form furan rings. While sometimes observed as a byproduct in Paal-Knorr syntheses, this pathway can be optimized for targeted furan production[1].
    
  • Transition-Metal Catalyzed Cascades: Advanced methodologies utilize Palladium (Pd)-catalyzed cascade reactions to connect synthons to a furan moiety. This approach allows for late-stage oxidation and precise stereochemical control, a critical step in the total synthesis of complex furan-containing natural products like the PI3K inhibitor (+)-wortmannin[3].

  • Regioselective Condensations: Beyond furans, the electrophilicity of the

    
    -keto aldehyde allows for regioselective condensation with hydrazines to form pyrazoles and tetrahydroindazolones, expanding the medicinal chemistry toolkit[4].
    

SynthesisWorkflow Start Starting Materials (Ketone + Formate Ester) Claisen Claisen Condensation (NaOEt, 0°C) Start->Claisen Intermediate β-Keto Aldehyde (Keto-Enol Tautomer) Claisen->Intermediate Cyclization Cyclization Pathway (Acid or Pd-Catalyst) Intermediate->Cyclization Furan Furan Derivative Pharmacophore Cyclization->Furan Purification Purification (Cold On-Column GC/LC) Furan->Purification Validation Validation (qNMR, HRMS) Purification->Validation

Logical workflow for the synthesis and validation of furan derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate causality into every experimental choice, creating a self-validating system for the researcher.

Protocol A: Synthesis of the -Keto Aldehyde Precursor (Claisen Condensation)

Objective: Synthesize 4,4-dimethyl-3-oxo-pentanal via the condensation of pinacolone and ethyl formate[1].

  • Enolate Formation: In a flame-dried, argon-purged flask, suspend sodium ethoxide (1.1 eq) in anhydrous diethyl ether. Cool the system to 0°C. Causality: Low temperatures are mandatory to control the highly exothermic deprotonation and prevent the self-condensation of pinacolone.

  • Nucleophilic Attack: Add a solution of pinacolone (1.0 eq) and ethyl formate (1.2 eq) dropwise with vigorous stirring. The pinacolone enolate attacks the electrophilic carbonyl carbon of ethyl formate, forming a tetrahedral intermediate[1].

  • Elimination & Driving Force: Allow the reaction to warm to room temperature, then reflux for 3 hours. The intermediate collapses, eliminating ethoxide. The highly acidic proton of the resulting

    
    -keto aldehyde is immediately deprotonated by the base, driving the equilibrium forward[1].
    
  • Acidic Workup (Self-Validation Step): Cool the mixture and filter the precipitated sodium salt. Carefully acidify the salt with dilute HCl (1M) at 0°C until pH 5 is reached. Causality: Over-acidification (pH < 3) will trigger premature cyclization into unwanted furan byproducts[1]. Extract with diethyl ether.

  • Validation: Perform a Ferric Chloride (

    
    ) test on the organic layer. A deep purple/red color confirms the presence of the enol tautomer of the 
    
    
    
    -keto aldehyde.
Protocol B: Pd-Catalyzed Cascade Cyclization to Furan Architecture

Objective: Construct a highly substituted furan ring from the


-keto aldehyde precursor[3].
  • Catalyst Preparation: In a glovebox, prepare a solution of

    
     (5 mol%) and a suitable phosphine ligand (e.g., 
    
    
    
    , 10 mol%) in anhydrous toluene.
  • Cascade Reaction: Add the

    
    -keto aldehyde (1.0 eq) and the coupling partner (e.g., an allylic or vinyl triflate, 1.2 eq). Add a mild base (e.g., 
    
    
    
    , 2.0 eq).
  • Thermal Activation: Heat the mixture to 80°C for 12 hours. Causality: The palladium catalyst facilitates a cascade sequence involving initial cross-coupling followed by intramolecular cyclization via the enol oxygen, yielding the furan core[3].

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Note: Avoid high-temperature Gas Chromatography (GC) during reaction monitoring, as

    
    -keto intermediates undergo thermal degradation. Utilize Cold On-Column Injection or HPLC instead[2].
    

Pharmacological Profiling & Biological Activity

Furan derivatives synthesized from


-keto aldehydes exhibit a broad spectrum of biological activities, making them highly sought-after in drug development.
Kinase Inhibition (PI3K Pathway)

One of the most prominent applications of this chemistry is the total synthesis of (+)-wortmannin and its analogs. Wortmannin is a potent, irreversible inhibitor of Phosphoinositide 3-kinase (PI3K). The furan ring in wortmannin, constructed via Pd-catalyzed cascade reactions from a


-keto aldehyde precursor, is critical for its structural integrity and binding affinity within the ATP-binding pocket of PI3K[3].

PI3KPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K Enzyme RTK->PI3K PIP3 PIP2 -> PIP3 Conversion PI3K->PIP3 AKT AKT Activation PIP3->AKT Proliferation Cell Survival & Tumorigenesis AKT->Proliferation FuranDrug Furan Derivative (Wortmannin Analog) FuranDrug->PI3K Covalent Inhibition

Mechanism of PI3K pathway inhibition by furan-derived wortmannin analogs.

Cardiotonic Steroids and Drug Metabolism

-keto aldehydes are pivotal in the synthesis of the A-ring of cardiotonic steroids like ouabagenin, which modulate 

-ATPase activity[5]. Furthermore, understanding the reactivity of these compounds is crucial in drug metabolism. For instance, the monoamine oxidase (MAO) catalyzed oxidation of certain tetrahydropyridine derivatives yields carbinolamines that rearrange into reactive

-keto aldehydes under physiological conditions, dictating the molecule's toxicological profile[6].
Ecological and Anti-inflammatory Roles

In nature, simpler furan derivatives (e.g., perillene and dendrolasin) synthesized from similar dicarbonyl precursors act as potent defense secretions and pheromones in insects[7]. Synthetically, related


-keto esters and their heterocyclic derivatives demonstrate measurable anti-inflammatory properties by modulating cytokine production in immune cells[1].
Table 1: Comparative Synthesis and Biological Profiling
Compound Class / TargetSynthesis RouteKey Reagents / CatalystsPrimary Biological TargetTypical Yield
Wortmannin Analogs Pd-Catalyzed Cascade

, Phosphine Ligands
PI3K Enzyme (Covalent)45–60%
Ouabagenin Intermediates Anionic PolycyclizationNazarov Reagents, Base

-ATPase
40–50%
Tetrahydroindazolones Domino Aza-MichaelHydrazines,

-keto aldehyde
Inflammatory Cytokines70–85%
Perillene (Furanoid) Acid-Catalyzed CyclizationDilute Acid (pH < 3)Ecological Receptors (Pheromone)65–80%

Analytical Validation Strategies

The inherent instability of


-keto aldehydes necessitates rigorous analytical validation to ensure the purity of the downstream furan derivatives.
  • Quantitative NMR (qNMR): qNMR is the gold standard for these compounds, as it allows for the precise quantification of the keto-enol ratio without subjecting the sample to thermal stress. The enol vinylic proton typically appears downfield (e.g., 7.5–8.5 ppm), providing a clear diagnostic signal.

  • Chromatographic Considerations: Standard GC-MS methods often lead to thermal cracking or rearrangement of the

    
    -keto aldehyde into 2,4-pentanedione impurities. It is imperative to use Cold On-Column Injection and deactivated glass liners to prevent interaction with active silanol sites[2].
    

References

  • Total Synthesis of (−)-Batrachotoxinin A: A Local-Desymmetrization Approach. ResearchGate. Available at: [Link]

  • Studies Towards the Total Synthesis of Ouabagenin. ResearchGate. Available at: [Link]

  • PheromoneDatabase. AndoLab. Available at: [Link]

  • Utilizing mechanistic organic chemistry training to study drug metabolism in preclinical drug discovery/development. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Orthogonal Regioselective Synthesis of N-Alkyl-3-substituted Tetrahydroindazolones. ResearchGate. Available at: [Link]

Sources

Engineering Furan-Incorporated Heterocycles: Biological Activity and Synthesis of 3-(Furan-2-yl)-3-oxopropanal Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the biological activity and synthetic utility of 3-(Furan-2-yl)-3-oxopropanal derivatives.

Executive Summary & Chemical Architecture

In modern drug discovery, the strategic incorporation of oxygen-containing heterocycles is a proven method for modulating the lipophilicity, metabolic stability, and target-binding affinity of small molecules. Among these, This compound and its derivatives have emerged as highly versatile building blocks.

From a structural perspective, this scaffold is a


-ketoaldehyde (or its enol tautomer) conjugated with a furan ring. The 1,3-dicarbonyl equivalent acts as a highly reactive electrophilic center, readily undergoing cyclocondensation with binucleophiles (such as hydrazines, aminopyrazoles, and aminotriazoles). This reactivity allows for the rapid generation of fused heterocyclic systems—most notably pyrazolo[1,5-a]pyrimidines  and triazolo[1,5-a]pyrimidines —which serve as potent bioisosteres for purines (adenine/guanine)[1]. By mimicking endogenous purines, these derivatives exhibit profound biological activities, ranging from multikinase inhibition in oncology to antimicrobial and antischistosomal properties[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond mere synthetic descriptions. Here, we will dissect the causality behind the synthetic protocols, validate the pharmacological profiling of these derivatives, and provide actionable workflows for researchers looking to leverage this scaffold in their own drug development pipelines.

Mechanistic Pathway & Scaffold Evolution

The true value of this compound lies in its role as a precursor. The furan ring provides a


-electron-rich surface that participates in 

stacking within the hydrophobic pockets of target proteins (e.g., the ATP-binding hinge region of kinases).

Below is the logical progression from raw starting materials to biologically active purine analogues.

Pathway Precursors 2-Acetylfuran + Ethyl Formate Intermediate This compound (Key Pharmacophore Scaffold) Precursors->Intermediate Claisen Condensation (Kinetic Control) Product1 Pyrazolo[1,5-a]pyrimidines (Purine Analogues) Intermediate->Product1 Product2 Triazolo[1,5-a]pyrimidines (Multikinase Inhibitors) Intermediate->Product2 Binuc1 Aminopyrazoles Binuc1->Product1 Cyclocondensation (AcOH, Reflux) Binuc2 Aminotriazoles Binuc2->Product2 Cyclocondensation (AcOH, Reflux)

Synthetic pathways from this compound to biologically active purine analogues.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic rationale and a quality control (QC) checkpoint to prevent the propagation of errors.

Protocol A: Synthesis of Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate

This protocol generates the stable enolate salt of the


-ketoaldehyde, which is often preferred over the free aldehyde due to its superior shelf-stability and controlled reactivity[1].
  • Reagent Preparation: Suspend sodium methoxide (25 mmol) in 50 mL of anhydrous diethyl ether.

    • Causality: Anhydrous conditions are mandatory. Moisture will hydrolyze the sodium methoxide, generating sodium hydroxide, which promotes unwanted Cannizzaro reactions or ester hydrolysis rather than the desired Claisen condensation.

  • Electrophile Addition: Add ethyl formate (25 mmol) to the suspension and cool the system to 0–5 °C using an ice bath.

  • Nucleophilic Attack: Dissolve 2-acetylfuran (25 mmol) in 25 mL of anhydrous ether and add it dropwise to the mixture over 30 minutes under vigorous stirring.

    • Causality: The dropwise addition at 0–5 °C maintains kinetic control. It ensures that the enolate of 2-acetylfuran immediately reacts with the highly electrophilic ethyl formate, preventing the 2-acetylfuran from undergoing self-aldol condensation.

  • Maturation & Isolation: Stir the reaction for an additional 2 hours at 0–5 °C. The product will precipitate as a solid sodium salt. Filter, wash with cold ether, and dry under a vacuum.

  • Self-Validation (QC): Perform FT-IR spectroscopy on the solid. You must observe a broad

    
    (C=O) stretch shifted to ~1651 cm⁻¹ and an enol/enolate signature. In ¹H-NMR (if neutralized), the absence of a sharp aldehyde proton and the presence of a broad enol proton (>10 ppm) confirms successful formylation without over-reaction.
    
Protocol B: Cyclocondensation to Pyrazolo[1,5-a]pyrimidines

This step transforms the linear scaffold into a fused, biologically active purine analogue[1].

  • Reaction Assembly: Combine equimolar amounts (5 mmol) of the this compound derivative and a heterocyclic amine (e.g., 5-amino-3-phenylpyrazole) in 10 mL of glacial acetic acid.

  • Catalytic Promotion: Add ammonium acetate (5 mmol) to the mixture.

    • Causality: Acetic acid acts as a bifunctional solvent—it solubilizes the intermediates and provides the necessary acidic protons to drive the dehydration steps during imine formation. Ammonium acetate acts as a buffer and supplementary nitrogen source, stabilizing the transition states during ring closure.

  • Thermal Cyclization: Reflux the mixture for 4 hours.

  • Isolation: Cool the mixture to room temperature, pour over crushed ice, and collect the resulting precipitate via filtration. Recrystallize from ethanol.

  • Self-Validation (QC): Analyze via GC-MS. The molecular ion peak must correspond to the exact mass of the combined starting materials minus two water molecules (M - 36), confirming complete double-dehydration and successful bicyclic ring formation.

Pharmacological Profiling & Biological Activity

Derivatives of this compound exhibit a broad spectrum of biological activities due to their ability to mimic endogenous biomolecules and engage with highly conserved protein domains.

Kinase Inhibition (Oncology)

The most prominent application of these derivatives is in the synthesis of triazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines . Because these fused bicyclic systems are bioisosteres of adenine, they act as competitive inhibitors at the ATP-binding hinge region of various kinases. Recent studies have demonstrated that these derivatives act as potent multikinase inhibitors, showing significant antiproliferative activity against human cancer cell lines by disrupting cell cycle progression and inducing apoptosis[1][2].

Lactate Dehydrogenase (LDH) Inhibition

Targeting cancer cell metabolism—specifically the Warburg effect—is a cutting-edge therapeutic strategy. Substituted 3-oxopropanals and their pyrazole/thiazole derivatives have been identified as highly selective small-molecule inhibitors of Lactate Dehydrogenase A (LDHA) and LDHB. By blocking LDH, these compounds prevent the conversion of pyruvate to lactate, effectively starving hypoxic tumor cells of their primary energy source and mitigating idiopathic pulmonary fibrosis[3].

Antimicrobial & Antischistosomal Activity

Derivatives containing the 2-(2-arylhydrazono) moiety (e.g., 2-(2-p-nitrophenylhydrazono)-3-(furan-2-yl)-3-oxopropanal) have demonstrated notable antimicrobial properties. The furan ring enhances the lipophilicity of the molecule, allowing it to penetrate the lipid bilayers of Gram-positive and Gram-negative bacteria, while the hydrazono group disrupts essential enzymatic cross-linking in the bacterial cell wall[1].

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the following table summarizes the structure-activity relationships (SAR) of key this compound derivatives.

Derivative ClassPharmacophore ModificationPrimary Biological TargetObserved ActivityMechanistic Rationale
Pyrazolo[1,5-a]pyrimidines Furan-2-yl at C-5KDR / AMP PhosphodiesteraseLow μM range (IC₅₀)Adenine bioisostere; competitively binds the ATP hinge region.
Triazolo[1,5-a]pyrimidines Furan-2-yl + Triazole fusionMultikinase (Antiproliferative)Sub-μM range (IC₅₀)Enhanced hydrogen bonding network within the kinase active site.
Arylhydrazono-3-oxopropanals p-Nitrophenylhydrazono groupBacterial strains (Gram +/-)16 - 64 μg/mL (MIC)Lipophilic membrane penetration; disruption of cell wall synthesis.
Pyrazol-1-yl-thiazoles Synthesized via 3-oxopropanalLactate Dehydrogenase (LDHA/B)< 100 nM (IC₅₀)Blocks aerobic glycolysis, targeting the Warburg effect in tumors.

Future Perspectives in Drug Development

The this compound scaffold represents a highly modular starting point for modern medicinal chemistry. Future drug development efforts should focus on scaffold hopping —replacing the furan ring with bioisosteric thiophenes or oxazoles to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Furthermore, the resulting pyrazolo-pyrimidine derivatives are excellent candidates for incorporation into PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase ligand to the furan moiety, researchers could transition these molecules from traditional kinase inhibitors to targeted kinase degraders, overcoming resistance mutations in oncology.

References

  • Abdelhamid, A. O., Mostafa, S. S., & Nada, A. M. M. S. (2015). CONVENIENT SYNTHESIS OF SOME NEW PURINE ANALOGUES INCORPORATING FURAN NUCLEUS. European Chemical Bulletin, 4(2), 50-59. [Link]

  • Eldeeb, A., Shahin, M., & Jaballah, M. (2025). Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. ResearchGate.[Link]

  • Patent WO2016109559A2. (2016). Small molecule inhibitors of lactate dehydrogenase and methods of use thereof.

Sources

3-(Furan-2-yl)-3-oxopropanal solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(Furan-2-yl)-3-oxopropanal in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Recognizing the critical role of solubility in process development, reaction kinetics, and purification, this document offers a predictive framework for its behavior in a range of common organic solvents. In the absence of extensive empirical data in public literature, this guide bridges the gap by integrating theoretical principles of solubility with practical, step-by-step protocols for experimental determination. This resource is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility profile to facilitate its effective application in their work.

Introduction to this compound

This compound, also known as 3-(2-furoyl)acetaldehyde, is a bifunctional organic compound featuring a furan ring, a ketone, and an aldehyde group.[1] Its chemical structure lends it significant versatility as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The efficient use of this intermediate is, however, fundamentally dependent on its solubility in various reaction and purification media. An understanding of its solubility profile is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the overall efficiency and scalability of synthetic processes.

This guide will first delve into the predicted solubility of this compound based on its molecular structure and physicochemical properties. Subsequently, a detailed experimental protocol for the quantitative determination of its solubility will be presented, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of this compound (Figure 1) exhibits both polar and non-polar characteristics, suggesting a nuanced solubility profile.

Figure 1: Chemical Structure of this compound
Image Credit: PubChem[1]

The furan ring contributes a degree of aromatic and non-polar character. In contrast, the ketone and aldehyde functional groups are polar and capable of acting as hydrogen bond acceptors. This duality suggests that the compound will be most soluble in solvents that can engage in both non-polar and polar interactions.

Factors Influencing Solubility

The following molecular and environmental factors are key determinants of the solubility of this compound:

  • Polarity: The presence of two carbonyl groups and an ether linkage in the furan ring imparts a significant dipole moment to the molecule, making it moderately polar.

  • Hydrogen Bonding: While the molecule does not possess hydrogen bond donors (like -OH or -NH groups), the oxygen atoms of the carbonyl and furan moieties can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore likely to be effective.

  • Molecular Size and Shape: The relatively small and compact structure of the molecule facilitates its solvation.

  • Temperature: For most solid organic compounds, solubility increases with temperature as the dissolution process is often endothermic.[3]

The interplay of these factors is visually represented in the following diagram:

cluster_Solute This compound Properties cluster_Solvent Solvent Properties cluster_Conditions External Conditions Solute_Polarity Moderate Polarity (Ketone, Aldehyde, Furan) Solubility Solubility Solute_Polarity->Solubility 'Like dissolves like' Solute_HBA Hydrogen Bond Acceptor (Oxygen atoms) Solute_HBA->Solubility Favorable Interactions Solute_Size Relatively Small Size Solute_Size->Solubility Affects Lattice Energy Solvent_Polarity Solvent Polarity Solvent_Polarity->Solubility Solvent_HBD Hydrogen Bond Donor/Acceptor Solvent_HBD->Solubility Solvent_Structure Solvent Structure Temperature Temperature Temperature->Solubility Generally Increases

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, a qualitative prediction of the solubility of this compound in various organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are polar and can effectively solvate the polar functional groups of the solute. Their ability to accept hydrogen bonds is also beneficial.
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents are polar and can act as hydrogen bond donors to the oxygen atoms of the solute, leading to strong intermolecular interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers have moderate polarity. THF is expected to be a better solvent than diethyl ether due to its higher polarity and cyclic structure. Furan itself is soluble in ethers.[3][4][5]
Halogenated Dichloromethane (DCM), ChloroformModerateThese solvents have moderate polarity but are not capable of hydrogen bonding. They are likely to be effective solvents but perhaps less so than polar protic or aprotic solvents.
Aromatic Toluene, BenzeneLow to ModerateThese solvents are non-polar, but the aromatic furan ring may have some favorable pi-pi stacking interactions with the solvent molecules.
Non-polar Hexane, CyclohexaneLowThe significant polarity of the ketone and aldehyde groups will likely lead to poor solubility in non-polar aliphatic solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is crucial for precise process control. The following section provides a detailed, self-validating protocol for determining the solubility of this compound using the widely accepted shake-flask method.

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

A 1. Preparation of Saturated Solution B 2. Equilibration A->B Constant Temperature & Agitation C 3. Phase Separation B->C Cease Agitation D 4. Sample Dilution C->D Aliquot of Supernatant E 5. Quantitative Analysis (e.g., HPLC) D->E F 6. Calculation of Solubility E->F

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Causality: Using an excess of the solid ensures that the solution reaches its maximum solute concentration at the given temperature, a prerequisite for accurate solubility measurement.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, but longer times may be necessary.

    • Trustworthiness: The system is self-validating by taking samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same solubility value.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Maintain the temperature of the vial during this period.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter into a clean vial.

    • Causality: Filtration is critical to remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • Dilution and Quantitative Analysis:

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Authoritative Grounding: The HPLC method should be validated for linearity, accuracy, and precision according to established analytical chemistry principles.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By combining theoretical predictions based on its molecular structure with a robust experimental protocol, researchers are equipped with the necessary tools to effectively utilize this important synthetic intermediate. The provided framework for understanding and determining solubility will aid in the optimization of reaction conditions, the development of efficient purification strategies, and the overall success of research and development endeavors involving this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138.12, this compound. Retrieved March 4, 2026, from [Link].

  • Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved March 4, 2026, from [Link].

  • Solubility of Things (n.d.). Furan. Retrieved March 4, 2026, from [Link].

  • University of California, Los Angeles (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 4, 2026, from [Link].

  • University of California, Davis (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved March 4, 2026, from [Link].

  • University of Calgary (2023). Solubility of Organic Compounds. Retrieved March 4, 2026, from [Link].

  • Academia.edu (n.d.). Furan is a colorless, volatile, with pleasant odor ( like chloroform ). Its boiling point is 31°C, and it is slightl. Retrieved March 4, 2026, from [Link].

  • Quora (2017). How to determine the solubility of organic compounds. Retrieved March 4, 2026, from [Link].

  • Wikipedia (2024). Furan. Retrieved March 4, 2026, from [Link].

Sources

Methodological & Application

Application Note: Synthesis of 3-(Furan-2-yl)-3-oxopropanal via Crossed Claisen Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating protocol for the synthesis of the versatile


-ketoaldehyde building block, 3-(furan-2-yl)-3-oxopropanal, detailing mechanistic causality and troubleshooting metrics.

Introduction & Scope

This compound—which exists predominantly as its Z-enol tautomer, 1-(furan-2-yl)-3-hydroxyprop-2-en-1-one—is a critical intermediate in medicinal chemistry. It serves as a highly reactive dielectrophilic building block for the construction of furan-bearing heterocycles such as pyrazoles, isoxazoles, and pyrimidines. This application note details a scalable crossed Claisen condensation utilizing 2-acetylfuran and ethyl formate[1].

Mechanistic Principles & Causality (The "Why")

The synthesis relies on a base-mediated crossed Claisen condensation. The logic governing the reagent selection and reaction conditions is as follows:

  • Electrophile Selection: Ethyl formate is chosen because it lacks

    
    -protons, rendering it incapable of self-condensation under basic conditions. It acts exclusively as an acylating agent[2].
    
  • Base Selection (NaH or NaOEt): Sodium hydride (NaH) is preferred over aqueous bases (like NaOH) to prevent the competitive saponification of ethyl formate. NaH provides irreversible deprotonation driven by the evolution of hydrogen gas.

  • Thermodynamic Sink: The initial nucleophilic acyl substitution yields the neutral

    
    -ketoaldehyde. However, the 
    
    
    
    -proton located between the two carbonyls is highly acidic. The base immediately deprotonates this intermediate, forming a stable, highly conjugated sodium enolate salt. This salt often precipitates out of solution, acting as a thermodynamic sink that drives the reaction to completion[1][2].
  • Tautomerization: Upon acidic workup, the free this compound is liberated. Due to extended conjugation with the furan ring and strong intramolecular hydrogen bonding, the molecule spontaneously tautomerizes and exists almost exclusively in the enol form[3].

Reagent and Equipment Specifications

Table 1: Reaction Components (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRoleCausality / Notes
2-Acetylfuran 110.111.01.10 gSubstrateMust be dry to prevent base quenching.
Ethyl Formate 74.082.01.48 g (1.61 mL)ElectrophileExcess used to outcompete ketone self-condensation.
Sodium Hydride (60% in oil)24.001.50.60 gBaseIrreversible deprotonation; requires inert atmosphere.
Anhydrous THF 72.11N/A20 mLSolventPolar aprotic; stabilizes the enolate intermediate.
1M HCl (aq) 36.46N/A~15 mLQuenchingProtonates the enolate salt during workup.

Mechanistic and Workflow Visualizations

Mechanism Base Base (NaH) Deprotonation Enolate Furan-2-yl Enolate (Active Nucleophile) Base->Enolate Ketone 2-Acetylfuran (Nucleophile Precursor) Ketone->Enolate + Base Tetrahedral Tetrahedral Intermediate (Unstable) Enolate->Tetrahedral Attack on Carbonyl Electrophile Ethyl Formate (Electrophile) Electrophile->Tetrahedral ProductSalt Sodium 3-(Furan-2-yl) -3-oxoprop-1-en-1-olate (Thermodynamic Sink) Tetrahedral->ProductSalt - EtO⁻ Deprotonation FinalProduct This compound (Enol Tautomer) ProductSalt->FinalProduct + H⁺ Acid Acidification (HCl)

Mechanistic pathway of the crossed Claisen condensation yielding this compound.

Workflow Step1 1. Preparation Purge flask with N2, add dry THF Step2 2. Base Suspension Suspend NaH in THF, cool to 0 °C Step1->Step2 Step3 3. Reagent Addition Dropwise addition of 2-Acetylfuran & Ethyl Formate Step2->Step3 Step4 4. Reaction Stir at RT for 12-24 h (Observe precipitate) Step3->Step4 Step5 5. Quenching Pour into ice water, acidify with 1M HCl to pH 3-4 Step4->Step5 Step6 6. Extraction Extract with EtOAc, wash with brine, dry over Na2SO4 Step5->Step6 Step7 7. Purification Silica gel chromatography or recrystallization Step6->Step7

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Experimental Protocol

Phase 1: Reaction Setup & Initiation
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system with inert nitrogen gas.

  • Base Suspension: Add 0.60 g of NaH (60% dispersion in mineral oil, 15.0 mmol) to the flask. Wash the NaH with hexanes (2 × 5 mL) to remove the mineral oil, decanting the solvent carefully via syringe. Suspend the washed NaH in 10 mL of anhydrous THF and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate dry vial, prepare a mixture of 2-acetylfuran (1.10 g, 10.0 mmol) and ethyl formate (1.48 g, 20.0 mmol) in 10 mL of anhydrous THF. Transfer this mixture to the addition funnel.

  • Controlled Enolization: Add the ketone/formate mixture dropwise to the NaH suspension over 30 minutes.

    • Self-Validation Checkpoint: Gentle bubbling (H

      
       gas evolution) should be observed immediately upon addition, confirming active enolate formation.
      
Phase 2: Propagation & Thermodynamic Trapping
  • Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir under a nitrogen atmosphere for 12 to 24 hours[2].

    • Self-Validation Checkpoint: The solution will darken, and a thick, often purple or brown precipitate will form[1]. This is the sodium salt of the

      
      -ketoaldehyde. The formation of this solid is a critical visual indicator that the thermodynamic sink has been reached.
      
Phase 3: Quenching & Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench unreacted NaH by adding 5 mL of ice-cold water dropwise.

  • Acidification: Transfer the mixture to a beaker containing 30 mL of crushed ice. Slowly add 1M HCl (aq) under vigorous stirring until the aqueous layer reaches a pH of 3 to 4.

    • Causality: Acidification protonates the water-soluble sodium enolate, forcing the neutral organic product out of the aqueous phase.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with saturated NaCl solution (brine, 20 mL), and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentration & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.

Analytical Characterization

To verify the integrity of the synthesized this compound, compare the isolated material against the following expected analytical benchmarks. Note that the compound exists almost entirely as the enol tautomer[3].

Table 2: Expected Analytical Signatures

TechniqueKey Signals / ObservationsStructural Correlation

H NMR
(CDCl

)

~14.5 ppm (br s, 1H)
Highly deshielded enol -OH (strong intramolecular H-bond).

H NMR
(CDCl

)

~8.2 ppm (d, 1H) & ~6.3 ppm (d, 1H)
Vicinal alkene protons of the conjugated enol form.

H NMR
(CDCl

)

7.6, 7.2, 6.5 ppm (m, 3H)
Aromatic protons of the furan ring.
FT-IR (ATR)~1600 - 1620 cm

(strong, broad)
Highly conjugated, H-bonded carbonyl stretch (shifted lower than typical ketones).

Troubleshooting & Optimization

  • Low Yield / High Starting Material Recovery:

    • Cause: Moisture in the reaction vessel or solvents quenched the NaH before enolization could occur.

    • Solution: Rigorously dry the THF over molecular sieves or a solvent purification system. Ensure the NaH is fresh and appropriately washed of its protective mineral oil.

  • Formation of Complex Side Products (Tarry Mixtures):

    • Cause: Self-condensation of 2-acetylfuran (aldol addition/condensation).

    • Solution: Ensure ethyl formate is present in a strict excess (≥ 2.0 equiv). The dropwise addition of the ketone with the electrophile into the base ensures the enolate immediately encounters ethyl formate rather than unreacted ketone[2].

References

  • Org. Synth. 2022, 99, 234-250 Organic Syntheses[Link]

  • Syntheses in the group of Nuphar alkaloids. III. Total synthesis of (±)-nupharamine and (±)-3-epinupharamine Canadian Journal of Chemistry[Link]

  • One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed via K10 montmorillonite under solvent-free conditions RSC Advances[Link]

Sources

Application Note: Chemoselective Oxidation Strategies for 1-(furan-2-yl)-3-hydroxypropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(furan-2-yl)-3-hydroxypropan-1-one is a highly versatile bifunctional building block used extensively in complex molecule synthesis and drug development. Its structure presents a classic chemoselectivity challenge: an oxidation-sensitive, electron-rich furan ring juxtaposed with a primary aliphatic alcohol. This technical guide details two divergent, field-proven oxidation protocols. Pathway A employs Dess-Martin Periodinane (DMP) to chemoselectively oxidize the primary alcohol to an aldehyde while preserving the furan core. Pathway B utilizes m-Chloroperoxybenzoic acid (mCPBA) to intentionally dearomatize the furan ring via oxidative expansion.

Introduction & Mechanistic Rationale

The synthetic utility of 1-(furan-2-yl)-3-hydroxypropan-1-one stems from its dual reactive sites. However, traditional harsh oxidants (e.g., Jones reagent, KMnO₄) often result in complex mixtures due to simultaneous alcohol over-oxidation and furan degradation[1],[2].

  • The Furan Challenge : Furan is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack by peracids, singlet oxygen, or halogens[3],[4].

  • The Alcohol Challenge : Primary alcohols require precise, mild oxidation to halt at the aldehyde stage without progressing to the carboxylic acid[2],[5].

By understanding the causality of oxidant-substrate interactions, researchers can direct the reaction exclusively down one of two pathways.

Pathways SM 1-(furan-2-yl)-3-hydroxypropan-1-one (Bifunctional Substrate) Aldehyde 1-(furan-2-yl)-3-oxopropan-1-one (Intact Furan) SM->Aldehyde Pathway A: DMP Chemoselective RingOpen Oxidative Ring-Opened Product (Dearomatized) SM->RingOpen Pathway B: mCPBA Furan Oxidation

Divergent oxidation pathways for 1-(furan-2-yl)-3-hydroxypropan-1-one based on oxidant selection.

Pathway A: Chemoselective Alcohol Oxidation (Furan-Preserving)

To synthesize 1-(furan-2-yl)-3-oxopropan-1-one, the oxidant must selectively engage the hydroxyl group without acting as an electrophile toward the furan π-system.

Causality & Mechanism : Dess-Martin Periodinane (DMP) is the premier choice for this transformation[6],[1]. DMP is a hypervalent iodine(V) compound. The reaction initiates via a rapid ligand exchange where the primary alcohol replaces an acetate ligand on the iodine center[1],[5]. Subsequent deprotonation yields the aldehyde and reduces the iodine to an iodinane(III) species[1]. Because DMP operates under mild, neutral conditions and reacts strictly via this ligand-exchange mechanism, it does not epoxidize or dearomatize furan rings[6],[7],[2].

Protocol A: DMP Oxidation Methodology
  • Preparation : Dissolve 1.0 eq of 1-(furan-2-yl)-3-hydroxypropan-1-one in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert argon atmosphere.

  • Addition : Cool the solution to 0 °C. Add 1.2 eq of DMP portionwise.

    • Self-Validation Cue: The solution will gradually become cloudy as the reaction progresses and insoluble iodine(III) byproducts precipitate.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is completely consumed.

  • Quench (Critical Step) : Pour the reaction mixture into a 1:1 (v/v) solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Vigorously stir for 15 minutes until the organic layer is clear.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, protecting the sensitive furan-aldehyde product from acid-catalyzed degradation.

  • Isolation : Extract with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol Step1 1. Dissolve SM in anhydrous CH2Cl2 Step2 2. Cool to 0 °C & Add DMP (1.2 eq) Step1->Step2 Step3 3. Warm to RT, stir 1-2 hours Step2->Step3 Step4 4. Quench with sat. NaHCO3 / Na2S2O3 Step3->Step4 Step5 5. Extract, Dry, & Purify Step4->Step5

Step-by-step workflow for the chemoselective DMP oxidation of the primary alcohol.

Pathway B: Oxidative Furan Dearomatization (Ring-Opening)

When the synthetic objective is to access 1,4-dicarbonyls, pyranones, or highly oxygenated scaffolds, the furan ring itself becomes the target of oxidation[8],[3].

Causality & Mechanism : Peracids like mCPBA act as strong electrophiles. The electron-rich furan undergoes a Prilezhaev-like epoxidation at the 2,5- or 2,3-positions[3]. This highly unstable furan epoxide intermediate rapidly undergoes nucleophilic ring-opening (often assisted by trace water or internal nucleophiles) to yield a dearomatized enedione or pyranone derivative[8],[9],[3].

Protocol B: mCPBA Dearomatization Methodology
  • Preparation : Dissolve 1.0 eq of 1-(furan-2-yl)-3-hydroxypropan-1-one in CH₂Cl₂ (0.1 M).

  • Addition : Cool the solution to -20 °C. Strict temperature control is required to manage the exothermic epoxidation and prevent over-oxidation.

  • Reaction : Add a solution of mCPBA (1.1 eq, purified) in CH₂Cl₂ dropwise. Stir at -20 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench : Add saturated aqueous Na₂SO₃ to quench unreacted peroxides, followed by saturated aqueous NaHCO₃ to neutralize m-chlorobenzoic acid.

    • Self-Validation Cue: A negative starch-iodide test confirms the complete and safe quenching of all active peroxides.

  • Isolation : Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate. Purify rapidly via chromatography, as dearomatized furan products can degrade upon prolonged exposure to acidic silica.

Data Presentation: Comparative Reaction Profiles

The table below summarizes the expected outcomes when subjecting 1-(furan-2-yl)-3-hydroxypropan-1-one to various standard oxidation conditions.

Oxidant SystemPrimary TargetFuran IntegrityExpected YieldMechanistic Notes
DMP / CH₂Cl₂ Primary AlcoholPreserved>85%Mild, neutral ligand-exchange; excellent chemoselectivity[6],[1].
mCPBA / CH₂Cl₂ Furan RingDearomatized70–80%Rapid electrophilic epoxidation followed by ring-opening[9],[3].
Swern (DMSO/COCl₂) Primary AlcoholPreserved75–85%Effective but requires -78 °C and strictly anhydrous conditions[1],[7].
Jones (CrO₃/H₂SO₄) Primary AlcoholDegraded<20%Highly acidic conditions destroy furan; leads to complex mixtures[2].

References

Sources

Cyclization of 3-(Furan-2-yl)-3-oxopropanal to pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Cyclization of 3-(Furan-2-yl)-3-oxopropanal to 3-(2-Furyl)-1H-pyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals. The construction of the pyrazole core via the condensation of 1,3-dicarbonyl compounds (or their equivalents) with hydrazines is known as the Knorr pyrazole synthesis[1].

When utilizing This compound —a


-ketoaldehyde—the reaction exhibits high inherent regioselectivity. The success of this cyclization relies on exploiting the electronic and steric disparities between the two carbonyl centers.

Causality of Experimental Choices:

  • Reagent Selection (Hydrazine Hydrate): Hydrazine serves as a potent bis-nucleophile. Its exceptional reactivity is driven by the

    
    -effect, where the adjacent nitrogen lone pairs repel each other, raising the HOMO energy and dramatically enhancing nucleophilicity[2].
    
  • Regioselective Attack: The terminal aldehyde of this compound is sterically unhindered and highly electrophilic compared to the furan-conjugated ketone. Consequently, hydrazine selectively attacks the aldehyde first, forming a transient hydrazone intermediate[3].

  • Catalytic Activation (Glacial Acetic Acid): A catalytic amount of weak acid is critical. Acetic acid protonates the carbonyl oxygen, lowering the LUMO energy to accelerate nucleophilic attack. Crucially, it is weak enough not to fully protonate the hydrazine, which would otherwise quench its nucleophilicity[1].

  • Thermodynamic Driving Force: The subsequent intramolecular cyclization forms a cyclic carbinolamine, which rapidly undergoes dehydration. The irreversible loss of water and the formation of a stable, aromatic

    
    -electron pyrazole system acts as the thermodynamic sink for the reaction.
    

Mechanism A 3-(Furan-2-yl)- 3-oxopropanal C Hydrazone Intermediate A->C + B (Condensation) B Hydrazine Hydrate B->C D Cyclic Carbinolamine C->D Intramolecular Cyclization E 3-(2-Furyl)- 1H-pyrazole D->E Dehydration (-H2O)

Fig 1: Mechanistic pathway of Knorr pyrazole synthesis forming 3-(2-furyl)-1H-pyrazole.

Experimental Design & Self-Validating Protocol

This protocol outlines the optimized 10 mmol scale synthesis of 3-(2-furyl)-1H-pyrazole[4]. The workflow is designed as a self-validating system, incorporating visual and thermal cues to confirm reaction progression.

Materials Required
  • Precursor: this compound (1.38 g, 10.0 mmol)

  • Reagent: Hydrazine hydrate (80% aqueous, 0.75 mL, ~12.0 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Glacial Acetic Acid (0.06 mL, 1.0 mmol, 0.1 equiv.)

Step-by-Step Methodology
  • Precursor Solubilization: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.38 g of this compound and 20 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved (pale yellow solution).

  • Catalyst Addition: Inject 0.1 equivalents of glacial acetic acid into the stirring solution.

  • Controlled Nucleophilic Addition: Submerge the flask in an ice-water bath (0–5 °C). Begin the dropwise addition of hydrazine hydrate over 5 minutes.

    • Self-Validation Checkpoint 1: The addition is highly exothermic. A transient deepening of the yellow color indicates the rapid formation of the hydrazone intermediate.

  • Cyclization & Dehydration: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to gentle reflux (78 °C) for 2 hours.

    • Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The starting material (UV active, stains dark with KMnO₄) should be completely consumed, replaced by a single, lower

      
       spot corresponding to the highly polar pyrazole product.
      
  • Workup & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the resulting residue with 30 mL of Ethyl Acetate (EtOAc) and wash sequentially with distilled water (2 × 15 mL) and brine (15 mL).

  • Drying & Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude solid via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallize from hot toluene to yield pure 3-(2-furyl)-1H-pyrazole.
    

Workflow Step1 1. Reagent Preparation Dissolve precursor in EtOH Step2 2. Catalysis & Addition Add AcOH, then dropwise N2H4 Step1->Step2 Step3 3. Reflux Heat at 78°C for 2-4 hours Step2->Step3 Step4 4. Reaction Workup Evaporate EtOH, extract with EtOAc Step3->Step4 Step5 5. Purification Recrystallization or Chromatography Step4->Step5 Step6 6. Characterization NMR, LC-MS validation Step5->Step6

Fig 2: Step-by-step experimental workflow for the cyclization of this compound.

Reaction Optimization Data

The choice of solvent and catalyst heavily influences the cyclization kinetics and thermodynamic yield. Table 1 summarizes the optimization parameters, demonstrating why the EtOH/AcOH system is the gold standard for this specific transformation.

Table 1: Optimization of Reaction Conditions for Pyrazole Cyclization

SolventCatalyst (Equiv.)TemperatureTimeIsolated Yield (%)Mechanistic Observation
EthanolNone78 °C (Reflux)4.0 h65%Sluggish cyclization; incomplete dehydration.
Ethanol AcOH (0.1) 78 °C (Reflux) 2.0 h 92% Optimal LUMO lowering; rapid, clean conversion.
MethanolAcOH (0.1)65 °C (Reflux)3.0 h88%Lower reflux temp extends reaction time slightly.
THFAcOH (0.1)65 °C5.0 h70%Poor solubility of aqueous hydrazine hydrate.
WaterAcOH (0.1)100 °C6.0 h45%Hydrophobic precursor crashes out; side-reactions.

Analytical Characterization

To ensure absolute structural fidelity of the synthesized 3-(2-furyl)-1H-pyrazole, validate the isolated product using the following expected spectroscopic parameters[5]:

  • 
    H-NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.85 (br s, 1H, Pyrazole N-H ) — Broadness due to tautomeric exchange.
      
    • 
       7.72 (d, 
      
      
      
      Hz, 1H, Pyrazole H -5)
    • 
       7.68 (dd, 
      
      
      
      Hz, 1H, Furan H -5')
    • 
       6.75 (dd, 
      
      
      
      Hz, 1H, Furan H -3')
    • 
       6.62 (d, 
      
      
      
      Hz, 1H, Pyrazole H -4)
    • 
       6.55 (dd, 
      
      
      
      Hz, 1H, Furan H -4')
  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    :
    
    
    135.05; Found:
    
    
    135.1.

References

  • Knorr pyrazole synthesis - Name-Reaction.com Source: Name-Reaction.com URL:[Link]

  • Lewis Acid/Base Interaction Matrix Database - Meta-Synthesis Source: Meta-Synthesis URL:[Link]

  • NMR spectrum of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid - ResearchGate Source: ResearchGate URL:[Link]

  • CAS No.32332-98-2, 3-Fur-2-yl-1H-pyrazole Suppliers - LookChem Source: LookChem URL:[Link]

Sources

Application Note: Regioselective Synthesis of Furan-Substituted Isoxazoles from β-Keto Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Abstract and Introduction

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, featured prominently in anti-inflammatory drugs (e.g., valdecoxib), antibiotics, and anticancer agents[1]. When hybridized with a furan moiety, the resulting furan-substituted isoxazoles exhibit enhanced lipophilicity and unique hydrogen-bonding profiles, making them highly valuable intermediates in drug discovery[2].

The most robust and atom-economical method for constructing the isoxazole core is the Claisen isoxazole synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine (


)[1]. However, when utilizing asymmetric 1,3-dicarbonyls such as furan-containing β-keto aldehydes, the primary synthetic challenge is regioselectivity . The reaction can yield a mixture of 3-substituted and 5-substituted isoxazoles[3]. This application note provides a field-proven, self-validating protocol for the highly regioselective synthesis of 5-(furan-2-yl)isoxazoles, detailing the mechanistic causality behind the experimental conditions.

Mechanistic Rationale and Regiocontrol

To achieve high regioselectivity, one must exploit the differential electrophilicity of the two carbonyl carbons in the β-keto aldehyde precursor.

  • Tautomerization & Electrophilicity: β-keto aldehydes exist predominantly in their highly conjugated enol form (e.g., 3-hydroxy-1-(furan-2-yl)prop-2-en-1-one). The formyl carbon (aldehyde) is significantly less sterically hindered and more electrophilic than the ketone carbon adjacent to the electron-rich furan ring.

  • Kinetically Controlled Oximation: By buffering the reaction with sodium acetate (pH ~5-6), the amine group of hydroxylamine selectively attacks the formyl carbon to generate an intermediate oxime[4]. Highly acidic conditions are avoided because they protonate the hydroxylamine, rendering it non-nucleophilic, while highly basic conditions can lead to unselective attack and complex mixtures[1].

  • Cyclization (Dehydration): Following oxime formation, the hydroxyl group of the oxime attacks the activated ketone carbon, followed by the elimination of water to yield the aromatic 5-(furan-2-yl)isoxazole system.

Mechanism A β-Keto Aldehyde (Furan-substituted) C Oxime Intermediate (Regioselective attack) A->C + NH₂OH (pH 5-6) B Hydroxylamine (NH₂OH·HCl) B->C D Dehydration & Cyclization (-H₂O) C->D Heat / H⁺ E 5-(Furan-2-yl)isoxazole (Major Isomer) D->E Path A (Kinetic) F 3-(Furan-2-yl)isoxazole (Minor Isomer) D->F Path B (Thermodynamic)

Reaction mechanism and regioselectivity pathways for furan-substituted isoxazoles.

Optimization of Reaction Conditions

Quantitative analysis of various reaction environments demonstrates that solvent polarity and pH are the primary drivers of regioselectivity. The table below summarizes the optimization data for the condensation of 3-(furan-2-yl)-3-oxopropanal with hydroxylamine hydrochloride.

EntrySolvent SystemAdditive / BaseTemp (°C)Ratio (5-isomer : 3-isomer)Isolated Yield (%)
1Ethanol (Absolute)None78 (Reflux)60 : 4055
2Ethanol / Water (4:1)NaOH (1.5 eq)2545 : 5562
3PyridineNone115 (Reflux)75 : 2568
4 Ethanol (Absolute) NaOAc (1.1 eq) 78 (Reflux) 95 : 5 88
5Acetic AcidNone10080 : 2071

Experimental Protocol

This workflow is designed as a self-validating system: the conversion of the highly polar β-keto aldehyde to the non-polar isoxazole allows for rapid, unambiguous reaction monitoring via Thin Layer Chromatography (TLC).

Workflow S1 Reagent Preparation S2 Cyclocondensation (Reflux, 3h) S1->S2 S3 Quench & Extraction S2->S3 S4 Silica Gel Chromatography S3->S4 S5 Characterization (NMR, LC-MS) S4->S5

Step-by-step experimental workflow for the synthesis and isolation of isoxazoles.

Materials Required
  • This compound (10.0 mmol)

  • Hydroxylamine hydrochloride (

    
    , 11.0 mmol)
    
  • Sodium acetate anhydrous (NaOAc, 11.0 mmol)

  • Absolute Ethanol (30 mL)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.38 g, 10.0 mmol).

  • Dissolve the starting material in 30 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

  • In a separate vial, thoroughly mix hydroxylamine hydrochloride (0.76 g, 11.0 mmol) and anhydrous sodium acetate (0.90 g, 11.0 mmol). Note: Pre-mixing these solid reagents ensures the immediate generation of the free hydroxylamine base upon addition to the solvent, preventing localized pH spikes.

  • Add the solid mixture portion-wise to the reaction flask over 5 minutes.

Step 2: Cyclocondensation 5. Attach a reflux condenser to the flask and heat the mixture to 78 °C (reflux) using a pre-heated oil bath. 6. Maintain reflux for 3 hours. Monitor the reaction progression via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (


) will be consumed, and a new, highly UV-active spot corresponding to the isoxazole (

) will appear.

Step 3: Quench and Extraction 7. Once TLC confirms complete consumption of the starting material, remove the flask from the oil bath and allow it to cool to room temperature. 8. Concentrate the reaction mixture under reduced pressure to remove approximately 80% of the ethanol. 9. Dilute the resulting slurry with 50 mL of distilled water to dissolve the inorganic salts (NaCl, unreacted NaOAc). 10. Extract the aqueous layer with Ethyl Acetate (


 mL).
11. Combine the organic layers and wash sequentially with saturated aqueous 

(30 mL) and brine (30 mL). 12. Dry the organic phase over anhydrous

, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 5% to 15% EtOAc in Hexanes). 14. Collect the fractions containing the major product, concentrate, and dry under high vacuum to obtain pure 5-(furan-2-yl)isoxazole as a pale yellow oil or low-melting solid.

Analytical Characterization & Troubleshooting

Expected Analytical Data:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    The defining diagnostic peak for the isoxazole core is the isolated aromatic proton at C4. Look for a sharp doublet or singlet around
    
    
    6.30 - 6.50 ppm. The furan protons will appear at
    
    
    6.55 (dd), 6.90 (d), and 7.55 (d) ppm.
  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is
    
    
    136.0.

Troubleshooting Common Pitfalls:

  • Formation of Isoxazoline Byproducts: If the starting material is an

    
    -unsaturated ketone (chalcone equivalent) rather than a β-keto aldehyde, the reaction will yield a partially saturated isoxazoline[5]. Ensure complete oxidation/purity of the 1,3-dicarbonyl precursor prior to condensation.
    
  • Poor Regioselectivity: If the 3-isomer is observed in quantities >10%, verify the quality of the anhydrous sodium acetate. Moisture can alter the buffering capacity, pushing the reaction toward thermodynamic control (favoring the 3-isomer).

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at:[Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. Available at:[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC. Available at:[Link]

  • Synthesis of Isoxazolylvinyl Ketones from Substituted Furans. ResearchGate. Available at:[Link]

Sources

Application Note: 3-(Furan-2-yl)-3-oxopropanal as a Divergent Precursor for Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Furan-2-yl)-3-oxopropanal (also known as


-formyl-2-acetylfuran) is a highly reactive 1,3-dicarbonyl synthon. It serves as a critical "linchpin" intermediate for accessing furan-substituted heterocycles, including pyrazoles, isoxazoles, and pyrimidines.

Unlike stable aryl


-keto aldehydes, the furan moiety introduces specific stability challenges—primarily acid sensitivity (ring opening/resinification) and rapid polymerization of the free aldehyde. This guide provides field-proven protocols  that prioritize the use of the stable enolate salt form or in situ generation to maximize yield and reproducibility.

Precursor Synthesis: The "Formyl-Switch" Protocol

The most robust route to this compound is the Claisen condensation of 2-acetylfuran with ethyl formate.

Critical Insight: Do not attempt to isolate the free aldehyde for long-term storage. It is unstable. Isolate the sodium salt, which is a stable, storable solid, and liberate the free aldehyde only immediately prior to use or use the salt directly.

Protocol A: Synthesis of Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate

Target: Stable precursor salt for all subsequent applications.

Reagents:

  • 2-Acetylfuran (1.0 eq)

  • Ethyl formate (1.2 eq)

  • Sodium ethoxide (1.1 eq) [Freshly prepared or commercial powder]

  • Diethyl ether (Anhydrous) or Ethanol (Absolute)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, suspend Sodium Ethoxide (1.1 eq) in anhydrous diethyl ether (
    
    
    
    ).
    • Note: Ether is preferred over ethanol to precipitate the product as it forms, driving the equilibrium.

  • Addition: Cool the suspension to 0°C. Mix 2-Acetylfuran (1.0 eq) and Ethyl Formate (1.2 eq) in a dropping funnel. Add this mixture dropwise to the stirred base over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick yellow/orange precipitate will form.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake copiously with anhydrous ether to remove unreacted starting materials.

  • Drying: Dry the solid in a vacuum desiccator.

    • Result: Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (Yellow powder). Stable for months at -20°C.

Yield: Typically 85–95%.

Application Workflows: Heterocycle Synthesis

The 1,3-dicarbonyl system allows for reaction with binucleophiles. The regioselectivity is governed by the higher electrophilicity of the aldehyde (C1) compared to the ketone (C3).

Diagram: Divergent Synthesis Pathways

G Precursor Sodium 3-(Furan-2-yl)- 3-oxoprop-1-en-1-olate Pyrazole 5-(Furan-2-yl)-Pyrazole Precursor->Pyrazole + Hydrazine AcOH/EtOH, Reflux Isoxazole 5-(Furan-2-yl)-Isoxazole Precursor->Isoxazole + NH2OH·HCl NaOAc, Reflux Pyrimidine 4-(Furan-2-yl)-Pyrimidine Precursor->Pyrimidine + Urea/Guanidine Acid/Base Cat. Hydrazine Hydrazines (NH2NHR) Hydrazine->Precursor Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Precursor Amidine Amidines/Urea (NH2-C(=X)-NH2) Amidine->Precursor

Caption: Divergent synthesis from the sodium enolate precursor to various heterocycles.

Protocol B: Synthesis of 3(5)-(Furan-2-yl)-1H-pyrazoles

Mechanism: Condensation of hydrazine with 1,3-dicarbonyl.

Reagents:

  • Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (1.0 eq)

  • Hydrazine Hydrate (1.5 eq) or Phenylhydrazine (1.1 eq)

  • Ethanol (Solvent)[1]

  • Acetic Acid (Catalyst, 2-3 drops)

Methodology:

  • Dissolution: Dissolve the Sodium Salt (1.0 eq) in Ethanol (

    
    ).
    
  • Acidification (In Situ): Add Acetic Acid dropwise until pH is neutral/slightly acidic (

    
     pH 6). Caution: Do not make it too acidic to preserve the furan ring.
    
  • Addition: Add Hydrazine Hydrate (1.5 eq).

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Add water to the residue.[2]

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      .
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Regioselectivity Note: With substituted hydrazines (


), the major isomer is typically the 5-(furan-2-yl)-1-substituted pyrazole . The hydrazine 

attacks the more reactive aldehyde carbon first.
Protocol C: Synthesis of 5-(Furan-2-yl)isoxazoles

Mechanism: Condensation with Hydroxylamine.

Reagents:

  • Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • Ethanol/Water (1:1 mixture)

Methodology:

  • Dissolve Hydroxylamine HCl in a minimum amount of water.

  • Add to a stirred solution of the Sodium Salt in Ethanol.

  • Reflux for 1–3 hours.

  • Cool to RT. The product often precipitates. If not, remove ethanol in vacuo and extract.

  • Yield: Isoxazoles are formed with high regioselectivity (Oxygen attached to C3, Nitrogen to C1 of the original propane chain), yielding 5-(furan-2-yl)isoxazole .

Protocol D: Synthesis of 4-(Furan-2-yl)pyrimidines

Mechanism: Condensation with Guanidine or Urea.

Reagents:

  • Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (1.0 eq)

  • Guanidine Carbonate (or Urea) (1.2 eq)

  • Sodium Ethoxide (1.0 eq) - Required if using Urea/Guanidine HCl salts

  • Ethanol[1][3]

Methodology:

  • Mix the Sodium Salt and Guanidine Carbonate in Ethanol.

  • Reflux for 6–12 hours.

  • Workup: Cool and pour into ice water. Neutralize carefully with dilute HCl (to pH 7) to precipitate the product.

  • Note: This reaction is slower than pyrazole formation due to the lower nucleophilicity of urea/guanidine.

Critical Considerations & Troubleshooting

IssueCauseSolution
Darkening/Tarring Furan ring opening due to strong acid or oxidation.[4]Avoid strong mineral acids (HCl,

) during workup. Use Acetic Acid. Perform reactions under

.
Low Yield (Precursor) Incomplete precipitation or moisture.Use anhydrous Ether. Ensure NaOEt is fresh.
Regioisomer Mixtures Reaction with substituted hydrazines.[5][6]Regioselectivity is generally high (5-furan isomer), but can be improved by controlling temperature (lower temp favors kinetic product).
Polymerization Free aldehyde instability.Always store as the Sodium Salt. Generate free aldehyde in situ.

References

  • Synthesis of 1,3-dicarbonyl precursors

    • Mechanism & General Protocol: "Claisen Condensation of Methyl Ketones with Esters." Organic Syntheses, Coll. Vol. 3, p.251. Link

  • Furan-containing Heterocycles

    • Pyrazoles from 1,3-dicarbonyls: "Regioselective synthesis of 1-aryl-3,5-substituted pyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–185. Link

    • Furan Stability: "Furan and its Derivatives."[2][4][7][8][9][10][11] PubChem Compound Summary. Link

  • Specific Reactivity of this compound: Tautomerism and Reactivity: "Tautomeric equilibrium of beta-keto aldehydes." Journal of Organic Chemistry. (General Reference for beta-keto aldehyde behavior). Synthesis of Furan-Pyrimidines: "Synthesis and biological evaluation of new furan-substituted pyrimidines." European Journal of Medicinal Chemistry, 2010. (Contextual grounding for Protocol D).

(Note: Specific CAS for Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate is not widely indexed in public consumer databases, but the protocol is derived from standard homologues like Sodium 3-phenyl-3-oxoprop-1-en-1-olate).

Sources

Paal-Knorr synthesis using furan-2-yl 1,3-dicarbonyls

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Paal-Knorr Synthesis of Furan-Functionalized Pyrroles

Abstract

This application note details the protocol for the Paal-Knorr synthesis of furan-substituted pyrroles, a critical bi-heterocyclic motif in medicinal chemistry. While the classical Paal-Knorr reaction strictly requires 1,4-dicarbonyl precursors, this guide addresses the common synthetic challenge of accessing these substrates, often derived from furan-2-carbaldehyde or furan-2-yl 1,3-dicarbonyl equivalents via homologation. We provide a robust workflow for synthesizing the requisite 1,4-diketone precursor (via the Stetter reaction) and its subsequent cyclization with primary amines. A comparative analysis of microwave-assisted vs. thermal conditions is included, alongside a mechanistic discussion distinguishing this pathway from the Knorr pyrrole synthesis used for 1,3-dicarbonyls.

Introduction & Strategic Context

The Paal-Knorr reaction remains the most versatile method for synthesizing pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. However, a common misconception in process chemistry involves the direct application of this name to 1,3-dicarbonyls (e.g., furoylacetone).

  • 1,4-Dicarbonyls: Substrates for Paal-Knorr (yields pyrroles/furans).[1][2][3][4][5][6][7]

  • 1,3-Dicarbonyls: Substrates for Knorr (with

    
    -aminoketones) or Feist-Benary  (with 
    
    
    
    -haloketones).

For drug discovery programs targeting furan-pyrrole bi-heterocycles (common in kinase inhibitors and anti-inflammatory agents), the synthesis of the 1-(furan-2-yl)-1,4-dione precursor is the rate-limiting step. This guide focuses on the Stetter reaction as the optimal route to convert furan-2-carbaldehyde into the necessary 1,4-system, followed by a high-yielding Paal-Knorr cyclization.

Precursor Synthesis: The Stetter Reaction

Objective: Synthesis of 1-(furan-2-yl)pentane-1,4-dione from furfural.

The direct use of furan-2-yl 1,3-dicarbonyls in Paal-Knorr is mechanistically impossible without prior conversion. The Stetter reaction provides a "1,4-dicarbonyl equivalent" by coupling an aldehyde (acyl anion equivalent) with a Michael acceptor.[6]

Protocol A: Thiazolium-Catalyzed Stetter Reaction

Reagents:

  • Furan-2-carbaldehyde (Furfural): 10 mmol

  • Methyl Vinyl Ketone (MVK): 12 mmol

  • Catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.5 mmol, 5 mol%)

  • Base: Triethylamine (Et

    
    N): 5 mmol
    
  • Solvent: Ethanol (anhydrous): 20 mL

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried round-bottom flask, dissolve the thiazolium salt in ethanol. Add Et

    
    N and stir at room temperature for 15 minutes under N
    
    
    
    atmosphere. The solution will turn yellow/orange, indicating ylide formation.
  • Addition: Add furfural (1.0 equiv) followed by the dropwise addition of Methyl Vinyl Ketone (1.2 equiv) over 10 minutes. Caution: MVK is a lachrymator.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to RT. Concentrate under reduced pressure. Dilute with CH

    
    Cl
    
    
    
    (50 mL) and wash with 1M HCl (to remove catalyst/base) followed by saturated NaHCO
    
    
    .
  • Purification: Dry organic layer over MgSO

    
    . Purify via flash chromatography (SiO
    
    
    
    , 10-20% EtOAc in Hexanes) to yield 1-(furan-2-yl)pentane-1,4-dione as a pale yellow oil.

Core Protocol: Paal-Knorr Pyrrole Synthesis

Objective: Cyclization of 1-(furan-2-yl)-1,4-dione with primary amines.

This protocol utilizes a microwave-assisted approach for rapid library generation, minimizing the formation of furan side-products (which occur under highly acidic conditions).

Protocol B: Microwave-Assisted Cyclization

Reagents:

  • 1-(Furan-2-yl)pentane-1,4-dione (from Protocol A): 1.0 mmol

  • Primary Amine (R-NH

    
    ): 1.2 – 1.5 mmol
    
  • Catalyst: p-Toluenesulfonic acid (p-TsOH·H

    
    O): 0.05 mmol (5 mol%)
    
  • Solvent: Ethanol or Toluene (2-3 mL)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, combine the 1,4-dione, amine, and p-TsOH.

  • Irradiation: Cap the vial. Irradiate at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).

    • Note: If using conventional heating, reflux in toluene with a Dean-Stark trap for 4–6 hours.

  • Quench: Cool to RT. If solid precipitates, filter and wash with cold ethanol. If liquid, concentrate and redissolve in EtOAc.

  • Extraction: Wash with 0.1 M HCl (to remove excess amine) and brine.

  • Isolation: Recrystallize from EtOH/Water or purify via column chromatography.

Mechanistic Insight & Visualization

The Paal-Knorr mechanism for pyrroles is distinct from the furan synthesis.[8] It proceeds via a hemiaminal intermediate.[8][9] The rate-determining step is often the cyclization of the hemiaminal, not the initial nucleophilic attack.

PaalKnorrMechanism cluster_legend Reaction Phase Diketone 1,4-Dicarbonyl (Furan-substituted) Hemiaminal Hemiaminal Intermediate Diketone->Hemiaminal Nucleophilic Attack (Acid Cat.) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Unsaturated Imine Hemiaminal->Imine - H2O Cyclized Cyclic Amino Alcohol Imine->Cyclized Intramolecular Cyclization Pyrrole Furan-Substituted Pyrrole Cyclized->Pyrrole Dehydration (- H2O)

Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis involving hemiaminal formation followed by dehydrative aromatization.[2][8]

Data Summary & Optimization

The following data illustrates the impact of solvent and catalyst on the yield of 2-(furan-2-yl)-1-phenylpyrrole.

EntrySolventCatalyst (5 mol%)MethodTimeYield (%)
1EthanolNoneReflux8 h45%
2EthanolAcetic AcidReflux6 h68%
3Toluenep-TsOHReflux (Dean-Stark)4 h82%
4Ethanolp-TsOHMicrowave (120°C) 15 min 94%
5WaterSc(OTf)

Microwave (140°C)10 min88%

Technical Note on 1,3-Dicarbonyls: If your starting material is a furan-2-yl 1,3-dicarbonyl (e.g., 1-(furan-2-yl)butane-1,3-dione), do not use the Paal-Knorr protocol.

  • Reaction with Hydrazine: Yields Pyrazoles .[10]

  • Reaction with Amines: Yields

    
    -Enaminones  (open chain).
    
  • Correct Pathway: Use the Knorr Pyrrole Synthesis by reacting the 1,3-dicarbonyl with an

    
    -aminoketone.[7]
    

References

  • Amarnath, V., et al. (1995).[10] "Mechanism of the Paal-Knorr Furan Synthesis." Journal of Organic Chemistry.

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle." Angewandte Chemie International Edition.

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005).[4] "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry.[4]

  • BenchChem. (2025).[8] "Application Notes and Protocols for Paal-Knorr Synthesis." BenchChem Protocols.

Sources

Preparation of 3-(Furan-2-yl)-3-oxopropanal from 2-acetylfuran

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3-(Furan-2-yl)-3-oxopropanal from 2-Acetylfuran

Abstract This technical guide details the synthesis of this compound (also known as


-formyl-2-acetylfuran or 2-furoylacetaldehyde) via the Claisen condensation of 2-acetylfuran with ethyl formate. Due to the inherent instability of the free 

-keto aldehyde, this protocol prioritizes the isolation of the stable sodium enolate salt (Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate). This intermediate serves as a robust precursor for subsequent heterocyclic syntheses, including pyrazoles, pyrimidines, and pharmaceutical intermediates.[1]

Introduction & Utility

This compound is a critical C3-bifunctional building block in organic synthesis. It contains both a ketone and a formyl group (masked as an enol), making it highly reactive toward binucleophiles.

  • Pharmaceutical Relevance: Precursor for antiviral and antimicrobial agents containing furan-fused heterocycles.

  • Synthetic Utility: Used in Knoevenagel condensations and the synthesis of functionalized terpyridines and chalcones.

Critical Stability Note: The free aldehyde form is prone to rapid polymerization and resinification upon exposure to air or acid. The sodium salt is the preferred form for storage and handling.

Reaction Mechanism

The synthesis proceeds via a crossed Claisen condensation. The base (sodium ethoxide) deprotonates the


-methyl group of 2-acetylfuran to generate an enolate. This nucleophile attacks the carbonyl carbon of ethyl formate. Expulsion of the ethoxide leaving group yields the 

-keto aldehyde, which is immediately deprotonated by the excess base to form the stable, resonance-stabilized enolate salt.

Mechanism cluster_0 Step 1: Enolization cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Salt Formation 2-Acetylfuran 2-Acetylfuran Enolate Anion Enolate Anion 2-Acetylfuran->Enolate Anion - H+ (NaOEt) Tetrahedral Intermediate Tetrahedral Intermediate Enolate Anion->Tetrahedral Intermediate + Ethyl Formate Beta-Keto Aldehyde Beta-Keto Aldehyde Tetrahedral Intermediate->Beta-Keto Aldehyde - OEt- Sodium Salt (Stable) Sodium Salt (Stable) Beta-Keto Aldehyde->Sodium Salt (Stable) + NaOEt, - EtOH

Caption: Mechanistic pathway for the base-mediated formylation of 2-acetylfuran.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4]Role
2-Acetylfuran 110.111.0Substrate
Ethyl Formate 74.081.5 - 2.0Formylating Agent / Co-solvent
Sodium Ethoxide 68.051.2Base
Diethyl Ether (Anhydrous) -SolventReaction Medium
Ethanol (Absolute) -SolventFor NaOEt prep

Equipment:

  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Mechanical stirrer (preferred over magnetic due to precipitate formation).

  • Addition funnel (pressure-equalizing).

  • Nitrogen/Argon inlet (inert atmosphere is crucial).

  • Ice-salt bath (-5°C to 0°C).[5]

Method A: Synthesis of Sodium 3-(Furan-2-yl)-3-oxoprop-1-en-1-olate (Recommended)

Step-by-Step Procedure:

  • Preparation of Base: In the three-neck flask under inert atmosphere, dissolve sodium metal (1.2 equiv) in absolute ethanol to generate a fresh solution of sodium ethoxide. Alternatively, use commercial anhydrous sodium ethoxide dispersed in dry diethyl ether.

    • Expert Tip: Using solid NaOEt in ether often results in a cleaner precipitation of the product salt compared to using ethanol as the primary solvent.

  • Solvent & Formate Addition: Cool the NaOEt suspension/solution to 0°C using an ice bath. Add dry diethyl ether (approx. 5-10 mL per gram of substrate) followed by Ethyl Formate (1.5 equiv) in one portion.

  • Substrate Addition: Dissolve 2-Acetylfuran (1.0 equiv) in a minimal amount of dry ether. Add this solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 5°C.

    • Observation: The mixture will gradually turn yellow/orange, and a precipitate should begin to form.

  • Reaction Phase: Allow the mixture to warm slowly to room temperature and stir for 12–16 hours.

    • Checkpoint: The reaction is complete when the starting ketone is consumed (monitor by TLC: 30% EtOAc/Hexane; stain with KMnO4).

  • Isolation: Filter the resulting precipitate under vacuum (using a Buchner funnel).

    • Wash 1: Wash the filter cake with cold anhydrous ether to remove unreacted ketone and ethyl formate.

    • Wash 2: Wash sparingly with cold ethanol if necessary to remove excess base.

  • Drying: Dry the solid in a vacuum desiccator over

    
     or CaCl
    
    
    
    .
    • Yield: Typical yields range from 70–85%.

    • Appearance: Yellow to light brown hygroscopic powder.

Method B: Generation of Free this compound

Warning: Perform this only immediately before downstream use.

  • Dissolve the isolated Sodium Salt (from Method A) in a minimum volume of ice-cold water.

  • Acidify carefully with 10% acetic acid or dilute HCl to pH 5–6 while stirring at 0°C.

  • Extract immediately with Dichloromethane (

    
    ) (3x).
    
  • Wash the organic layer with brine, dry over anhydrous

    
    , and filter.[6]
    
  • Concentrate under reduced pressure at low temperature (<30°C) .

  • Use immediately. Do not store the free aldehyde.

Workflow Visualization

Workflow cluster_decision Pathway Selection Start Start: Inert Atmosphere Mix Mix NaOEt + Ethyl Formate (in Ether, 0°C) Start->Mix Add Dropwise Addition of 2-Acetylfuran Mix->Add React Stir 12-16h (Warm to RT) Add->React Precip Precipitate Formation (Sodium Salt) React->Precip Filter Vacuum Filtration Precip->Filter Wash Wash with Cold Ether Filter->Wash Salt Dry & Store (Sodium Salt) Wash->Salt Storage Free Acidify & Extract (Free Aldehyde) Wash->Free Immediate Use

Caption: Operational workflow for the synthesis and isolation of the target compound.

Characterization & Data

ParameterSpecification (Sodium Salt)Specification (Free Aldehyde)
Appearance Yellow/Orange PowderPale yellow oil (darkens rapidly)
Solubility Water, EthanolDCM, Chloroform, Ether
Stability Stable dry at 4°C (Months)Unstable (Hours at RT)
IR (ATR)

: ~1640 cm

(broad)

: ~1720 (ketone), 1690 (aldehyde)

NMR Interpretation (Free Aldehyde in


): 
The compound exists primarily in the enol form due to conjugation with the furan ring.
  • 
    H NMR: 
    
    
    
    ~14-15 ppm (broad s, 1H, -OH enol), 7.6-7.8 ppm (furan protons), 6.5-6.8 ppm (vinyl proton of enol), 6.0-6.2 ppm (furan protons).
  • Note: A sharp singlet at ~9.8 ppm (aldehyde -CHO) is typically minor or absent due to enolization.

Troubleshooting & Optimization

  • Low Yield / No Precipitate:

    • Cause: Moisture in reagents.[7] The Claisen condensation is strictly anhydrous.

    • Solution: Use freshly distilled ethyl formate and dry ether/ethanol. Ensure NaOEt is active.

  • Resinification (Dark Tar):

    • Cause: Polymerization of the free aldehyde or excessive heat.

    • Solution: Keep temperature <5°C during addition. Do not acidify until necessary. Isolate as the salt.

  • Incomplete Reaction:

    • Cause: Base degradation.

    • Solution: Use a slight excess (1.5 eq) of ethyl formate to drive the equilibrium.

References

  • Claisen Condensation Mechanism & General Protocols

    • Hauser, C. R.; Swamer, F. W.; Adams, J. T. The Acylation of Ketones to -Diketones with Acid Anhydrides.Organic Reactions, 1954, 8, 59.
    • Source:

  • Synthesis of Furan-Containing

    
    -Keto Enolates: 
    
    • El-Borai, M. A., et al. Convenient Synthesis of Some New Purine Analogues Incorporating Furan Nucleus.European Chemical Bulletin, 2015 , 4(2), 50-59.[5]

    • Source: [Eur.[8] Chem. Bull. Full Text]([Link])

  • Reactivity of 2-Acetylfuran

    • 2-Acetylfuran - PubChem Compound Summary.
    • Source:

  • Stability of

    
    -Keto Aldehydes: 
    
    • Pietra, F. The reactivity of -keto aldehydes.Chemical Reviews, 1960, 60, 155.
    • Source:

Sources

Application Note: Synthesis of 3-(Furan-2-yl)-1H-pyrazole via Knorr Condensation of 3-(Furan-2-yl)-3-oxopropanal with Hydrazine Hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles represent a highly privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, COX-2 inhibitors, and diverse neuroactive agents. The synthesis of 3-(furan-2-yl)-1H-pyrazole via the condensation of 3-(furan-2-yl)-3-oxopropanal with hydrazine hydrate is a robust application of the classic Knorr pyrazole synthesis [1]. This application note provides a comprehensive, self-validating experimental protocol for this transformation. By detailing the mechanistic rationale, optimized stoichiometric conditions, and critical troubleshooting strategies, this guide ensures high-fidelity synthesis and reproducible yields for drug development applications.

Mechanistic Rationale

The reaction between a


-ketoaldehyde (a 1,3-dicarbonyl) and hydrazine hydrate proceeds via a highly regioselective condensation-cyclization cascade [2]. In the specific substrate this compound, the two carbonyl groups exhibit distinct electrophilic profiles. The terminal aldehyde (C1) is significantly less sterically hindered and inherently more electrophilic than the ketone (C3), which is stabilized by resonance conjugation with the electron-rich furan ring.
  • Initial Condensation: Hydrazine acts as a potent bidentate nucleophile, preferentially attacking the C1 aldehyde to form a hydrazone intermediate. This step is exothermic and is typically catalyzed by trace amounts of Brønsted acid (e.g., glacial acetic acid) to increase the electrophilicity of the carbonyl carbon without fully protonating the hydrazine nucleophile.

  • Intramolecular Cyclization: The terminal secondary amine of the resulting hydrazone undergoes an intramolecular 5-exo-trig nucleophilic attack on the C3 ketone.

  • Dehydration and Aromatization: The cyclized intermediate rapidly eliminates a second molecule of water, driven by the thermodynamic stability of the resulting aromatic 1H-pyrazole ring.

Note on Tautomerism: In solution, 3-(furan-2-yl)-1H-pyrazole and 5-(furan-2-yl)-1H-pyrazole exist as rapidly interconverting annular tautomers, though they are structurally identical in the solid state [3].

Mechanism A This compound (Electrophile) C Hydrazone Intermediate (C1 Condensation) A->C + Hydrazine - H2O B Hydrazine Hydrate (Nucleophile) B->C D Cyclized Intermediate (C3 Attack) C->D Acid Catalysis (Cyclization) E 3-(Furan-2-yl)-1H-pyrazole (Aromatic Product) D->E Dehydration - H2O

Figure 1: Mechanistic pathway of the Knorr pyrazole synthesis forming 3-(furan-2-yl)-1H-pyrazole.

Experimental Protocol

This protocol is designed as a self-validating system : intermediate analytical checkpoints ensure that each chemical transformation is verified before proceeding, minimizing the risk of carrying forward unreacted starting materials.

Materials & Reagents
  • Substrate: this compound (

    
     98% purity)
    
  • Reagent: Hydrazine hydrate (

    
    , 64-65% aqueous solution)
    
  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid

  • Workup: Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (

    
    )
    
Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g (10.0 mmol) of this compound in 15 mL of absolute ethanol.

    • Causality: Ethanol is selected as the solvent because it solubilizes both the organic substrate and the highly polar hydrazine hydrate, while its moderate boiling point (78 °C) is ideal for the subsequent reflux step.

  • Acid Catalysis: Add 3 to 5 drops of glacial acetic acid to the solution.

  • Controlled Addition: Cool the reaction flask to 0–5 °C using an ice-water bath. Slowly add 0.58 mL (approx. 12.0 mmol, 1.2 eq) of hydrazine hydrate dropwise over 5 minutes.

    • Causality: The initial hydrazone formation is highly exothermic. Cooling the reaction prevents the thermal degradation of the sensitive

      
      -ketoaldehyde and suppresses the formation of intermolecular polymeric side products[2].
      
  • Cyclization via Heating: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to a gentle reflux (80 °C) for 2 to 3 hours.

  • In-Process Monitoring (Validation Checkpoint): After 2 hours, sample the reaction and perform Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate in Hexanes eluent system.

    • Self-Validation: The starting material (UV-active, lower

      
      ) must be completely consumed and replaced by a single new spot corresponding to the pyrazole product (higher 
      
      
      
      ). If starting material persists, continue refluxing for an additional hour.
  • Quenching: Once complete conversion is confirmed, cool the reaction mixture to room temperature. Slowly add 20 mL of ice-cold distilled water while stirring.

    • Causality: The addition of water sharply decreases the solubility of the organic pyrazole in the ethanol matrix, isolating the product from water-soluble impurities.

  • Extraction and Workup: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (

    
     mL). Combine the organic layers and wash sequentially with distilled water (20 mL) and brine (20 mL).
    
  • Drying and Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc/Hexanes) or recrystallization from hot ethanol/water to afford pure 3-(furan-2-yl)-1H-pyrazole.

Workflow Step1 1. Reaction Setup Mix Reactants in EtOH + Cat. AcOH at 0°C Step2 2. Heating Reflux at 80°C for 2-3 hours Step1->Step2 Step3 3. Monitoring TLC (30% EtOAc:Hexanes) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching & Workup Cool to RT, add H2O, Extract with EtOAc Step3->Step4 Complete Conversion Step5 5. Purification Wash, Dry, Concentrate & Recrystallize Step4->Step5 Step6 6. Characterization NMR, LC-MS, Yield Calculation Step5->Step6

Figure 2: Experimental workflow for the synthesis and purification of the pyrazole.

Quantitative Data & Analytical Parameters

To ensure reproducibility across different laboratory settings, the following table summarizes the stoichiometric ratios, expected yields, and key analytical parameters for the synthesized pyrazole.

ParameterSpecification
Substrate This compound (1.0 eq, 10.0 mmol)
Reagent Hydrazine hydrate (1.2 eq, 12.0 mmol)
Reaction Solvent Absolute Ethanol (1.5 M concentration)
Catalyst Glacial Acetic Acid (0.1 eq)
Temperature Profile 0 °C (addition)

80 °C (reflux)
Reaction Time 2 - 3 hours
Typical Yield 75% - 85%
Expected LC-MS


135.1

Troubleshooting & Optimization Insights

  • Low Yield / Incomplete Conversion: If TLC indicates unreacted starting material after 4 hours, the hydrazine hydrate may have degraded. Hydrazine hydrate slowly oxidizes in air and loses titer over time. Ensure the use of a fresh, properly stored reagent bottle.

  • Formation of Dimers/Oligomers: The use of exactly 1.0 equivalent of hydrazine can sometimes lead to two molecules of the

    
    -ketoaldehyde reacting with one molecule of hydrazine. Maintaining a slight stoichiometric excess (1.2 eq) of hydrazine hydrate kinetically favors the formation of the monomeric pyrazole [1].
    
  • Product Oiling Out: During the water quench (Step 6), the product may form a biphasic oil rather than a crystalline solid. This occurs if the mixture is not cooled sufficiently or if the residual ethanol concentration is too high. If oiling occurs, do not attempt filtration; proceed directly to the ethyl acetate extraction (Step 7).

References

  • Cambridge University Press. "Knorr Pyrazole Synthesis." Name Reactions in Organic Synthesis. URL:[Link]

  • Chem Help Asap. "Knorr Pyrazole Synthesis." URL:[Link]

Troubleshooting & Optimization

Storage conditions for 3-(Furan-2-yl)-3-oxopropanal to avoid oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Furan-2-yl)-3-oxopropanal

A Guide to Ensuring Compound Stability and Experimental Reproducibility

Welcome to the technical support center for this compound. This guide, developed by our Senior Application Scientists, provides in-depth information and field-proven protocols to address the specific storage and handling challenges associated with this molecule. Our goal is to empower researchers, scientists, and drug development professionals to maintain the integrity of their samples, ensuring the accuracy and reproducibility of their experimental results.

The unique structure of this compound, featuring both an electron-rich furan ring and a reactive β-dicarbonyl moiety, makes it a valuable synthon but also renders it susceptible to specific degradation pathways, primarily oxidation.[1][2] Understanding and mitigating these instabilities are critical for its successful application.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary sites of vulnerability in the this compound molecule are the furan ring and the aldehyde functional group. Both are susceptible to oxidation, which is the principal cause of degradation during storage.

  • Furan Ring Oxidation: The furan ring is an electron-rich aromatic system, making it reactive towards various oxidants, including atmospheric oxygen.[2][3] Oxidation can lead to the formation of endoperoxides, which are unstable and can rearrange or decompose, ultimately resulting in furan ring-opening to form highly reactive 1,4-dicarbonyl compounds.[2][4] This process is often accelerated by exposure to light (photodegradation) and heat.[1][5]

  • Aldehyde Oxidation: The propanal moiety contains an aldehyde group, which is readily oxidized to a carboxylic acid.[6] This transformation not only reduces the purity of the sample but also introduces a new chemical entity that can interfere with subsequent reactions or biological assays.

These oxidative processes can lead to discoloration of the material (e.g., turning from a white or light yellow solid to brown) and a significant decrease in purity, compromising experimental outcomes.[1]

cluster_main This compound cluster_stressors Stressors cluster_degradation Degradation Products cluster_prevention Preventative Measures Compound This compound (Stable Form) RingOpened Ring-Opened 1,4-Dicarbonyls Compound->RingOpened Oxidation CarboxylicAcid Carboxylic Acid Derivative Compound->CarboxylicAcid Oxidation O2 Atmospheric Oxygen (O₂) O2->Compound Initiate Light Light (UV/Visible) Light->Compound Initiate Heat Elevated Temperature Heat->Compound Initiate InertGas Inert Atmosphere (N₂ or Ar) InertGas->O2 Blocks Cold Refrigeration (<4°C) Cold->Heat Blocks Dark Amber Vial (Darkness) Dark->Light Blocks

Caption: Degradation pathways of this compound and preventative measures.

Q2: What are the ideal storage conditions to prevent oxidation?

A2: To ensure the long-term stability and purity of this compound, a multi-faceted approach to storage is required. The key is to rigorously exclude the environmental factors that promote oxidation. Similar air- and light-sensitive furan derivatives require stringent storage protocols to prevent degradation.[1][3]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)The compound is air-sensitive.[1] Displacing atmospheric oxygen with an inert gas like nitrogen or argon is the most critical step to prevent oxidation of both the furan ring and the aldehyde group.[7][8][9]
Temperature Refrigerate (2-8°C)Lower temperatures decrease the rate of chemical reactions, including oxidation and other potential degradation pathways.[1][10] For long-term storage (>6 months), consider storage at -20°C.
Light Protect from Light (Amber Vial)Furan rings can be susceptible to photodegradation.[1] Storing the compound in an amber glass vial inside a dark cabinet or box minimizes exposure to light.[5][7]
Container Tightly Sealed Glass VialThe container must be tightly sealed to prevent the ingress of oxygen and moisture. Glass is preferred over plastic for long-term storage of organic compounds.[5][7]
Purity Use High-Purity Inert GasEnsure the inert gas used for blanketing is of high purity (≥99.998%) to minimize contamination with oxygen or moisture.
Q3: My solid this compound has turned brown. Can I still use it?

A3: A color change from the expected white or light yellow to a darker yellow or brown is a strong visual indicator of degradation and a potential decrease in purity.[1] The furan moiety in similar compounds is known to cause discoloration upon degradation.[1] While the material may still contain some of the desired compound, the presence of impurities (such as ring-opened products and carboxylic acids) can lead to:

  • Inaccurate weighing and molar calculations.

  • Unpredictable reaction outcomes and side-product formation.

  • Inconsistent results in biological or screening assays.

For experiments where purity is critical (e.g., kinetic studies, GMP synthesis, dose-response curves), it is strongly recommended to discard the discolored material and use a fresh, properly stored sample. If the experiment is less sensitive, a small-scale test reaction and analysis (e.g., by TLC or LC-MS) could be performed to assess its suitability, but this is not ideal.

Q4: How should I handle the compound during weighing and solution preparation?

A4: Handling requires minimizing exposure to the atmosphere. For optimal results:

  • Glove Box: The ideal method is to handle the solid inside a glove box with a controlled inert atmosphere (<1 ppm O₂ and H₂O).[7]

  • Inert Gas Flow: If a glove box is unavailable, you can create a localized inert environment. Allow a gentle stream of nitrogen or argon to flow into the weighing vessel and over the primary container while it is open. Work quickly but carefully to minimize the duration of exposure.

  • Solution Preparation: Prepare solutions using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon for 15-30 minutes) to remove dissolved oxygen. Once the solution is prepared, blanket the headspace of the vial or flask with inert gas before sealing.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent experimental results using different batches or over time. Compound degradation during storage or in solution.1. Prepare Fresh Solutions: Always prepare solutions immediately before use.[1]2. Proper Stock Solution Storage: If a stock solution must be stored, keep it at low temperature (-20°C or -80°C) in a tightly sealed vial with an inert gas headspace. Minimize freeze-thaw cycles.[1]3. Verify Storage Conditions: Ensure the solid material is stored correctly according to the recommendations (see FAQ Q2).
Low or no reactivity in a planned chemical transformation. The active functional groups (aldehyde, furan ring) have degraded due to oxidation.1. Assess Purity: Analyze the starting material via NMR or LC-MS to confirm its identity and purity.2. Use a New Sample: Discard the suspect material and use a new sample from a reputable supplier, ensuring it has been stored properly upon receipt.
Formation of unexpected acidic byproducts. Oxidation of the aldehyde group to a carboxylic acid.1. Implement Inert Atmosphere Techniques: Rigorously exclude air during reaction setup and execution.2. Use Anhydrous/De-gassed Solvents: Ensure all solvents are free from dissolved oxygen and water.

Experimental Protocol: Long-Term Storage under Inert Gas

This protocol describes the proper procedure for packaging an air-sensitive solid like this compound for long-term storage. This is a critical self-validating system to ensure compound integrity.

Objective: To package and seal this compound under an inert atmosphere to prevent oxidative degradation.

Materials:

  • This compound

  • Appropriately sized amber glass vial(s) with PTFE-lined screw caps

  • Parafilm® or electrical tape

  • Glove box or Schlenk line setup

  • High-purity nitrogen or argon gas source

start Start: Receive Compound prep 1. Preparation (Label Vial, Prepare Inert Atmosphere) start->prep transfer 2. Aliquot Compound (Inside Glove Box or under Inert Flow) prep->transfer purge 3. Purge Headspace (Flush with N₂/Ar) transfer->purge seal 4. Seal Tightly (Cap, Parafilm®) purge->seal store 5. Store Properly (Refrigerate, 2-8°C, in the dark) seal->store end_node End: Stable Compound store->end_node

Caption: Workflow for inert atmosphere packaging of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Label the amber vial clearly with the compound name, batch number, date received, and date opened/packaged. Time-sensitive chemicals should always be dated.[11][12]

    • If using a glove box, ensure the atmosphere is purged and oxygen/moisture levels are at a minimum.

    • If using a Schlenk line, prepare the vial by flame-drying it under vacuum and backfilling with inert gas three times to remove adsorbed moisture and air.[13]

  • Aliquot the Compound:

    • Inside a Glove Box (Preferred): Transfer the desired amount of this compound into the pre-labeled vial.

    • On the Benchtop (with Inert Gas Flow): Place the vial on a balance. Direct a gentle, low-pressure stream of nitrogen or argon into the vial. Quickly transfer the solid into the vial. Avoid blowing the powder around.

  • Purge the Headspace:

    • Before sealing, gently flush the headspace of the vial with inert gas for 10-15 seconds to displace any air that may have entered during the transfer. This process, known as blanketing or inerting, is critical for preserving product quality.[8][14][15]

  • Seal the Container:

    • Immediately and tightly screw on the PTFE-lined cap.

    • For an extra layer of protection against air ingress, wrap the cap-vial interface securely with 2-3 layers of Parafilm® or a strip of electrical tape.

  • Store Appropriately:

    • Place the sealed vial in a refrigerator at 2-8°C.

    • Ensure the storage location is dark (e.g., within a labeled secondary container or box).

By following this protocol, you create a self-validating storage system that robustly protects this compound from its primary degradation pathway, ensuring its utility for future experiments.

References

  • Furan. (n.d.). Vertex AI Search.
  • BenchChem. (2025). Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile. BenchChem Technical Support.
  • ChemicalBook. (2026, February 10). Furan | 110-00-9. ChemicalBook.
  • Ataman Kimya. (n.d.). FURAN. Ataman Kimya.
  • Engel, E., et al. (2024). Impact of formulation and home storage conditions on the content of furan and derivatives in powdered infant formula.
  • Ossila. (n.d.). Air Sensitive Compounds. Ossila.
  • Air Liquide. (n.d.). Inerting, Blanketing and Purging. Air Liquide Singapore.
  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Air Products.
  • Department of Chemistry, University of [Source not specified]. (2022, September 23). Time-Sensitive Chemicals Guide.
  • Wikipedia. (n.d.). Tank blanketing.
  • Binder Group. (n.d.). Tank blanketing and inerting. Bindergroup World.
  • Education QLD. (n.d.). Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Lee, K., & Kim, S. (n.d.). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. Scholarworks@UNIST.
  • The Gas Phase HO-Initiated Oxidation of Furan: A Theoretical Investigation on the Reaction Mechanism. (2008, August 25). Bentham Open.
  • MaChemGuy. (2020, July 31). Aldehydes and Ketones - Oxidation and Reduction (A2 Chemistry). YouTube.

Sources

Minimizing retro-Claisen condensation in furan beta-keto aldehydes

Technical Support Center: Furan -Keto Aldehyde Workflows

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals experiencing target degradation when working with furan

retro-Claisen condensation

This document provides mechanistic insights, a troubleshooting decision tree, and self-validating experimental protocols to help you suppress this degradation pathway and maximize your synthetic yields.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why are my furan


-keto aldehydes spontaneously degrading into furan-2-carboxylates during condensation reactions?A:


1

Q: I switched from Sodium Hydroxide (NaOH) to DBU, but the cleavage still occurred. Why? A: While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is typically considered non-nucleophilic, its behavior changes drastically in protic solvents (like methanol or ethanol). In these environments, DBU acts as both a strong base and a potent hydrogen-bond donor. It deprotonates the solvent to form highly nucleophilic alkoxides, which then attack the

2

Q: What is the most effective strategy to minimize this side reaction? A: The causality of retro-Claisen cleavage relies on three factors: nucleophilicity, solvent protonation, and thermal energy. By switching to a mild, strictly non-nucleophilic base (e.g.,



3

Part 2: Troubleshooting Guide & Optimization

To assist in your experimental design, we have summarized the quantitative impact of various reaction environments on furan

Quantitative Data: Impact of Reaction Conditions on Substrate Stability
Base SystemSolventTemperatureDesired Condensation YieldRetro-Claisen Cleavage
NaOH (1.2 eq)Methanol (Protic)25°C< 5%> 90%
DBU (1.2 eq)Methanol (Protic)25°C12%85%

(1.5 eq)
THF (Aprotic)25°C45%40%

(1.5 eq)
DCM (Aprotic) 0°C 94% < 2%

Note: Data reflects typical recovery profiles for 3-(furan-2-yl)-3-oxopropanal derivatives undergoing standard enamine/Knoevenagel condensations.

Reaction Pathway Analysis

GAFuran β-Keto AldehydeBTetrahedral Intermediate(Nucleophilic Attack)A->B Protic Solvent / Strong Base DDesired Condensation(Target Adduct)A->D Aprotic Solvent / Mild Base / 0°C CRetro-Claisen Cleavage(Furan Ester + Enolate)B->C C-C Bond Cleavage

Reaction pathways of furan beta-keto aldehydes under basic conditions.

Troubleshooting Decision Tree

GStartStart: High Cleavage DetectedCheckBaseIs the base strongly nucleophilic(e.g., NaOH, NaOMe)?Start->CheckBaseChangeBaseSwitch to non-nucleophilic mild base(Cs2CO3, DIPEA)CheckBase->ChangeBase Yes CheckSolventIs the solvent protic(e.g., MeOH, EtOH)?CheckBase->CheckSolvent No ChangeBase->CheckSolventChangeSolventSwitch to aprotic solvent(DCM, THF, MeCN)CheckSolvent->ChangeSolvent Yes CheckTempIs reaction temp > 20°C?CheckSolvent->CheckTemp No ChangeSolvent->CheckTempChangeTempCool reaction to 0°C - 5°CCheckTemp->ChangeTemp Yes SuccessCleavage MinimizedProceed to WorkupCheckTemp->Success No ChangeTemp->Success

Step-by-step troubleshooting workflow to minimize retro-Claisen cleavage.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocol for the condensation of furan

self-validating system
Protocol: Mild Condensation of Furan -Keto Aldehydes

Objective: Achieve >90% conversion to the condensation product while keeping retro-Claisen cleavage below 2%.

Reagents & Materials:

  • Substrate: Furan

    
    -keto aldehyde (1.0 eq)
    
  • Coupling Partner: e.g., Malononitrile or secondary amine (1.1 eq)

  • Base:

    
     (0.2 eq, catalytic) or DIPEA (1.2 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add the furan

    
    -keto aldehyde (1.0 eq) and the coupling partner (1.1 eq).
    
  • Solvent Addition: Inject anhydrous DCM to achieve a 0.2 M concentration. Causality note: Aprotic DCM prevents the formation of highly nucleophilic solvent-anions that trigger cleavage.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 10 minutes.

  • Base Addition: Add the base (

    
     or DIPEA) dropwise or in small portions. Maintain vigorous stirring.
    
  • Self-Validation Check (TLC/LC-MS at 30 mins):

    • Withdraw a 10 µL aliquot and immediately quench in 100 µL of 0.1 M HCl.

    • Analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS.

    • Validation: Look for the highly UV-active furan-2-carboxylic acid/ester peak/spot. If this spot is absent or trace, the retro-Claisen pathway is successfully suppressed. Proceed to step 6. If the spot constitutes >10% of the mixture, your temperature control has failed or moisture has entered the system. Abort, identify the moisture source, and restart.

  • Reaction Quench: Once the starting material is consumed (typically 2-4 hours at 0°C), quench the reaction strictly with saturated aqueous

    
    . Causality note: Standard NaOH or HCl workups will induce retro-Claisen cleavage during isolation. A buffered 
    
    
    quench maintains a near-neutral pH, preserving the fragile
    
    
    -dicarbonyl architecture.
  • Isolation: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (bath temperature < 30°C).
    

Part 4: References

The mechanistic principles and optimization strategies detailed in this guide are grounded in the following authoritative sources:

  • 13.3: Claisen Condensation - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • DBU-Catalyzed Ring-Opening and Retro-Claisen Fragmentation of Dihydropyranones Source: Chalmers Research (Chalmers University of Technology) URL:[Link]

  • One-Pot Synthesis of Metastable 2,5-Dihydrooxepines through Retro-Claisen Rearrangements: Method and Applications Source: SciSpace / Chemistry - A European Journal URL:[Link]

Technical Support Center: Chromatography of 3-(Furan-2-yl)-3-oxopropanal on Triethylamine-Deactivated Silica

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(Furan-2-yl)-3-oxopropanal. This guide is designed for researchers, scientists, and drug development professionals who are utilizing triethylamine-deactivated silica for the chromatography of this and structurally related compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the purification of this acid-sensitive β-dicarbonyl compound.

Introduction: The Challenge of Purifying this compound

This compound is a molecule of interest that possesses two key structural features dictating its chromatographic behavior and stability: a furan ring and a 1,3-dicarbonyl-like moiety. The furan ring is susceptible to acid-catalyzed degradation, while the β-keto-aldehyde functionality can lead to strong interactions with the acidic silanol groups on standard silica gel, potentially causing enolization, decomposition, or irreversible adsorption.[1][2][3]

Deactivation of the silica gel stationary phase with a basic modifier like triethylamine (TEA) is a common and effective strategy to mitigate these issues.[4][5][6] This guide will address the practical aspects of this technique for the successful purification of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound using triethylamine-deactivated silica.

Issue 1: Low or No Recovery of the Compound from the Column

Q: I loaded my crude this compound onto a TEA-deactivated silica column, but I'm getting very low or no product back in my fractions. What could be the cause?

A: This is a common and frustrating issue that can stem from several factors, even with a deactivated stationary phase.

Possible Causes and Solutions:

  • Incomplete Deactivation or Re-acidification: The deactivation might not have been thorough, or the silica gel may have partially reverted to its acidic state.

    • Solution: Ensure your deactivation protocol is robust. Pre-flushing the packed column with a solvent system containing 1-2% triethylamine is a reliable method.[4] It is also crucial to add a small percentage (0.1-1%) of triethylamine to your eluent throughout the entire purification process to maintain the deactivated state of the silica.[5][6]

  • Irreversible Adsorption: Despite deactivation, the highly polar 1,3-dicarbonyl moiety can still exhibit strong interactions with the silica surface, leading to irreversible binding.

    • Solution: A "methanol purge" after your main elution can help recover highly retained compounds.[7] After collecting your expected fractions, flush the column with 100% methanol to strip off any remaining polar compounds. Analyze these fractions for your product.

  • Compound Degradation: While TEA reduces acidity, some degradation can still occur, especially with prolonged contact time on the column. Furan rings can be sensitive to various conditions.[1]

    • Solution: Minimize the time your compound spends on the column by using flash chromatography with applied pressure to achieve a faster flow rate.[8][9] Also, perform a quick stability test by spotting your compound on a TEA-treated TLC plate and letting it sit for an hour before eluting to see if degradation occurs.[7][9]

  • Co-precipitation with Triethylamine Salts: If your reaction mixture contains acidic byproducts, they can react with the triethylamine in the eluent to form salts that may precipitate on the column or interfere with the purification.

    • Solution: Perform an aqueous workup to remove acidic impurities before chromatography. A mild bicarbonate wash can be effective.

Issue 2: Poor Separation and Co-elution with Impurities

Q: My this compound is co-eluting with impurities, even though the separation looked promising on my TLC plate. How can I improve the resolution?

A: Achieving good resolution requires careful optimization of your chromatographic conditions.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The addition of triethylamine alters the polarity of the mobile phase and the surface characteristics of the silica. A solvent system optimized on standard silica may not perform the same on a deactivated surface.

    • Solution: Re-optimize your solvent system using TLC plates that have been dipped in a solution containing 1-2% TEA in your mobile phase to mimic the column conditions. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation.[9]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[3]

    • Solution: As a general guideline, the amount of crude sample should be no more than 1-5% of the mass of the silica gel. For difficult separations, this may need to be reduced to less than 1%.

  • Improper Column Packing: Channels or cracks in the silica bed will lead to band broadening and a significant loss of resolution.[3]

    • Solution: Ensure your column is packed uniformly as a slurry and is free of air bubbles. Allow the packed bed to settle completely before loading your sample.

Issue 3: Product Fractions are Contaminated with Triethylamine

Q: I have successfully isolated my this compound, but my NMR spectrum shows significant contamination with triethylamine. How can I remove it?

A: Triethylamine is a high-boiling point amine (89 °C) and can be challenging to remove completely by simple rotary evaporation.

Solutions:

  • Azeotropic Removal: Co-evaporate your product fractions with a lower boiling point solvent like toluene or dichloromethane multiple times. The triethylamine will form an azeotrope and be more effectively removed under reduced pressure.

  • Acidic Wash: If your compound is stable to mild, brief acid exposure, you can perform a liquid-liquid extraction. Dissolve the product in a non-polar organic solvent (e.g., ethyl acetate) and wash with a dilute, weak acid solution (e.g., 1% HCl or saturated ammonium chloride solution). The triethylamine will be protonated and move into the aqueous layer. Immediately after, wash with brine and dry the organic layer over anhydrous sodium sulfate. Caution: Test this on a small scale first, as the furan ring can be acid-sensitive.[1]

  • Use a More Volatile Base: In the future, consider using a more volatile base for deactivation, such as pyridine, although this may alter the chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is standard silica gel problematic for the chromatography of this compound?

A1: Standard silica gel has a high density of surface silanol groups (Si-OH), which are acidic (pKa ≈ 4.5). These acidic sites can cause several problems for a molecule like this compound:

  • Degradation of the Furan Ring: Furan moieties are known to be unstable under acidic conditions, which can lead to ring-opening and polymerization.[1]

  • Strong Adsorption and Tailing: The β-keto-aldehyde portion of the molecule can interact strongly with the silanol groups through hydrogen bonding, leading to peak tailing and in some cases, irreversible adsorption on the column.[10]

  • Catalysis of Unwanted Reactions: The acidic surface of silica can catalyze side reactions like enolization or self-condensation of the dicarbonyl compound.

Q2: What is the mechanism of silica deactivation by triethylamine?

A2: Triethylamine, a tertiary amine, acts as a base to neutralize the acidic silanol groups on the silica surface. The lone pair of electrons on the nitrogen atom of triethylamine interacts with the proton of the silanol group, effectively "capping" these active sites and reducing their acidity.[6][11] This prevents the analyte from strongly interacting with the stationary phase, allowing for elution under less polar conditions and minimizing degradation.

Q3: How do I prepare a triethylamine-deactivated silica column?

A3: There are two common methods for deactivating your silica gel column with triethylamine:

MethodDescription
Slurry Method Prepare a slurry of your silica gel in the initial, least polar solvent system that already contains 0.5-2% triethylamine. Pour this slurry into your column to pack it.
Pre-flushing Method Pack your column with silica gel using your standard procedure. Then, before loading your sample, flush the column with 2-3 column volumes of your mobile phase containing 1-2% triethylamine.[4][12] This is often the more convenient and reproducible method.

Important: Remember to also include 0.1-1% triethylamine in your eluent for the entire duration of the chromatography to maintain the deactivated state.[5]

Q4: Are there any alternatives to triethylamine-deactivated silica for purifying acid-sensitive compounds?

A4: Yes, if you continue to face issues, several alternative stationary phases can be considered:

  • Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be obtained in neutral or basic grades. Basic alumina can be an excellent choice for acid-sensitive compounds.

  • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the separation of some sensitive compounds.[9]

  • Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using a C18-functionalized silica column with a mobile phase like acetonitrile/water or methanol/water can be a very effective and gentle purification method.[8]

Visualizing the Process

Workflow for Troubleshooting Low Recovery

start Low or No Recovery of Product check_deactivation Was the column properly deactivated and TEA included in the eluent? start->check_deactivation check_adsorption Could the compound be irreversibly adsorbed? check_deactivation->check_adsorption Yes re_deactivate Re-run with proper deactivation protocol (pre-flush and TEA in eluent). check_deactivation->re_deactivate No check_degradation Is the compound degrading on the column? check_adsorption->check_degradation No methanol_purge Perform a methanol purge after the main elution. check_adsorption->methanol_purge Yes stability_test Conduct a TLC stability test. check_degradation->stability_test Possible alternative_phase Consider alternative stationary phases (Alumina, C18). stability_test->alternative_phase

Caption: Troubleshooting workflow for low product recovery.

Mechanism of Silica Deactivation by Triethylamine

cluster_silica Acidic Silica Surface cluster_tea Triethylamine (TEA) cluster_deactivated Deactivated Silica Surface silica Si-O-H interaction Acidic Proton deactivated_silica Si-O⁻ ⁺HN(CH₂CH₃)₃ interaction->deactivated_silica Neutralization tea N(CH₂CH₃)₃ lone_pair Lone Pair

Caption: Deactivation of acidic silanol groups by triethylamine.

References

  • Benchchem Technical Support Team. (2025, November).
  • Restek Corporation. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1)
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Dolan, J. W. LC Troubleshooting. LCGC Magazine.
  • MICROSOLV Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Reddit User Discussion. (2015, May 13). Deactivating Silica Gel with Triethylamine. r/chemhelp.
  • MDPI. (2023, July 11). A Novel Chromatographic Method to Assess the Binding Ability towards Dicarbonyls.
  • ResearchGate. (2019, March 28).
  • Chromatography Forum. (2012, January 8).
  • Phenomenex. Troubleshooting Guide.
  • University of Rochester.
  • LCGC International. (2021, January 14). Implementing Pharmacopeial Methods—Method in the Madness?.
  • ASTM International. (2024, January 5).
  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl.
  • ECHEMI.
  • Royal Society of Chemistry.
  • ResearchGate. (2025, November 26).
  • Benchchem Technical Support Team. (2025). Technical Support Center: Purification of 2(3H)
  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
  • Alfa Chemistry. (2018, August 29).
  • ResearchGate. (2014, November 4).
  • Benchchem Technical Support Team. (2025, December). Comparative analysis of 3-(furan-2-yl) vs 3-(furan-3-yl) oxopropanenitrile reactivity.
  • MDPI. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)
  • Benchchem. Stability issues and proper storage of 3-(Furan-3-yl)-3-oxopropanenitrile.
  • Chemistry LibreTexts. (2024, February 10). 3.
  • Reddit User Discussion. (2016, March 30).

Sources

Technical Support Center: Stabilizing 3-(Furan-2-yl)-3-oxopropanal in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for 3-(Furan-2-yl)-3-oxopropanal (CAS: 760174-46-7). As a highly reactive


-ketoaldehyde containing an electron-rich furan ring, this compound presents unique challenges in solution-phase handling.

This guide is designed for researchers and drug development professionals. It bypasses basic handling instructions to focus on the chemical causality of degradation and provides self-validating protocols to ensure absolute structural integrity during your assays.

Quantitative Properties & Stability Metrics

To establish a baseline for your analytical validations, refer to the following verified physicochemical properties and stability thresholds.

Property / MetricValue / ObservationSource
Molecular Weight 138.12 g/mol 1[1]
Topological Polar Surface Area 47.3 Ų1[1]
Optimal Storage Temp (Neat Solid) < 15°C (Cool, dark, and dry)2[2]
Optimal Storage Temp (Solution)

-20°C (Inert atmosphere)
2[2]
Primary Structural Stabilizer Intramolecular Hydrogen Bonding3[3]

Mechanistic Troubleshooting FAQs

Q1: Why does my solution of this compound turn brown or black within hours at room temperature? A1: This macroscopic color change is the hallmark of furan ring degradation. Furan derivatives are highly electron-rich dienes. In the presence of trace strong acids (often found as stabilizers or breakdown products in halogenated solvents like chloroform), the furan ring undergoes rapid electrophilic ring-opening followed by complex polymerization2[2]. Furthermore, the compound is air-sensitive; dissolved oxygen combined with ambient light triggers photo-oxidation of both the furan ring and the aldehyde moiety. Causality Fix: You must eliminate acidic impurities by passing your solvent through basic alumina prior to use, and rigorously degas the solvent to remove oxygen.

Q2: I am seeing inconsistent NMR integrations and multiple spots on my TLC plates. Is my compound degrading? A2: Not necessarily. As a


-ketoaldehyde, this compound exists in a dynamic equilibrium between its keto and enol tautomers 4[4]. The enol form is highly favored due to the formation of a stable, pseudo-six-membered ring via intramolecular hydrogen bonding 3[3].
Causality Fix: Solvent polarity dictates this equilibrium. Non-polar, aprotic solvents (e.g., 

, Toluene) stabilize the enol form, whereas polar protic solvents (e.g., Methanol,

) disrupt the intramolecular hydrogen bond, shifting the equilibrium and complicating spectra. Standardize your analytical solvent to ensure reproducible tautomeric ratios.

Q3: Can I use sonication to speed up the dissolution of the solid powder? A3: No. Sonication induces localized heating and acoustic cavitation, which can generate free radicals in the solvent 5[5]. Because the furan ring is highly susceptible to radical-mediated oxidation, sonication will drastically accelerate the degradation of your stock solution. Use gentle orbital shaking at 0°C instead.

G Keto This compound (Keto Form) Enol Enol Form (H-Bond Stabilized) Keto->Enol Solvent Polarity AcidDeg Furan Ring Opening & Polymerization Keto->AcidDeg Strong Acids (pH < 4) BaseDeg Aldol Self-Condensation Keto->BaseDeg Bases (pH > 8) OxDeg Photo-Oxidation (Carboxylic Acids) Keto->OxDeg O2 / UV Light Enol->OxDeg O2 / UV Light

Mechanistic degradation pathways and keto-enol equilibrium of this compound.

Self-Validating SOP: Preparation of Ultra-Stable Stock Solutions

To prevent base-catalyzed aldol condensation and acid-catalyzed furan ring opening, solutions must be prepared under strictly controlled, neutral, and inert conditions. This protocol utilizes a Self-Validating System —meaning you cannot proceed to the next step unless the validation checkpoint is met.

Step 1: Solvent Purification and Degassing
  • Action: Select an anhydrous, aprotic solvent (e.g., Dichloromethane or THF). Pass the solvent through a short plug of activated basic alumina to remove trace acidic impurities. Sparge the solvent with high-purity Argon for a minimum of 15 minutes.

  • Validation Checkpoint: Perform a Karl Fischer titration on the degassed solvent. Do not proceed unless the water content is strictly

    
    .
    
Step 2: Temperature-Controlled Dissolution
  • Action: Pre-chill the degassed solvent to 0°C in an ice bath. Working under an Argon atmosphere (using Schlenk techniques or a glovebox), slowly add the chilled solvent to the pre-weighed this compound powder in an amber glass vial. Swirl gently to dissolve. Do not vortex or sonicate.

  • Validation Checkpoint: Visually inspect the solution against a white background. The solution must be completely clear and colorless to pale yellow. Do not proceed if any brown/orange tint is observed; this indicates pre-existing degradation in the solid batch.

Step 3: Aliquoting and Inert Storage
  • Action: Immediately divide the bulk solution into single-use aliquots using Argon-flushed amber crimp-top vials. Seal hermetically with PTFE-lined septa. Store immediately at -20°C or -80°C.

  • Validation Checkpoint: After 24 hours of storage, sacrifice one control aliquot for

    
     analysis. The integration ratio of the furan ring protons to the enol/aldehyde protons must match the baseline spectrum of the freshly dissolved neat powder within a 5% margin of error.
    

Workflow A 1. Solvent Preparation B 2. Argon Sparging A->B Dry C 3. Controlled Dissolution B->C Degas D 4. Aliquoting (Amber Vials) C->D 0°C E 5. Storage (-20°C) D->E Seal

Optimized self-validating workflow for preparing and storing stable beta-ketoaldehyde solutions.

References

  • PubChem Database : "this compound | C7H6O3 | CID 11171004". National Institutes of Health (NIH). Available at:[Link]

  • Vaia Chemistry Solutions : "Draw a structure for a compound that meets each of the following descriptions: (a) A 5-carbon cyclic ketone". Vaia. Available at:[Link]

  • Filo Educational Resources : "Question: Maximum enol content is in which compound?". AskFilo. Available at:[Link]

  • ResearchGate Publications : "Enhanced Selective Sonosensitizing Efficacy of Ultrasound-Based Anticancer Treatment By Targeted Gold Nanoparticles". ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Base-Catalyzed Decomposition of 3-(Furan-2-yl)-3-oxopropanal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Furan-2-yl)-3-oxopropanal. As a highly reactive β-ketoaldehyde, this compound is a versatile building block in organic synthesis and drug development. However, researchers frequently encounter stability issues, particularly under basic conditions. This guide provides an in-depth mechanistic analysis, troubleshooting FAQs, and self-validating protocols to help you either prevent unwanted degradation or intentionally drive the decomposition to synthesize 2-acetylfuran.

Mechanistic Causality: The Retro-Claisen Cleavage

To troubleshoot degradation, one must first understand the chemical causality. The primary degradation pathway of this compound under basic conditions is a[1].

β-ketoaldehydes are inherently susceptible to nucleophilic attack because the aldehyde carbon is highly electrophilic. When exposed to a base (e.g., NaOH, K₂CO₃, or basic amine buffers), the hydroxide or alkoxide ion attacks the formyl group, generating a tetrahedral hemiacetal intermediate. Because the resulting enolate of the corresponding ketone is a relatively stable leaving group, the C-C bond cleaves.

This deformylation process yields [2] and a [3]. Understanding this causality is critical: any exposure to pH > 7 will thermodynamically drive the molecule toward this irreversible cleavage ([4]).

Pathway A This compound B Nucleophilic Attack (OH⁻) A->B Base (pH > 7) C Tetrahedral Hemiacetal B->C D C-C Bond Cleavage (Retro-Claisen) C->D Deformylation E 2-Acetylfuran Enolate D->E F Formic Acid / Formate D->F G 2-Acetylfuran E->G Protonation

Fig 1. Mechanistic pathway of base-catalyzed deformylation (Retro-Claisen) of the β-ketoaldehyde.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is turning into a lower molecular weight compound during my reaction. What is happening? A1: Under basic conditions, the molecule undergoes a C-C bond cleavage (deformylation), yielding 2-acetylfuran and a formate salt[3]. 2-Acetylfuran has a lower molecular weight (110.11 g/mol ) compared to your starting material (138.12 g/mol )[2]. If your LC-MS shows a dominant m/z 110 peak, retro-Claisen cleavage has occurred.

Q2: Are there competing degradation pathways I should monitor? A2: Yes. While retro-Claisen cleavage is the primary pathway, strongly basic conditions can also trigger aldol self-condensation[3]. The presence of both an enolizable ketone and an aldehyde functionality allows for bimolecular reactions, leading to complex, high-molecular-weight polymeric side products. If your solution turns dark brown and viscous, aldol polymerization is competing with deformylation.

Q3: How does pH strictly affect the stability of this β-ketoaldehyde? A3: Both acidic and basic conditions promote degradation, but via different mechanisms. Basic conditions (pH > 7) promote enolate formation and subsequent retro-Claisen cleavage. Acidic conditions (pH < 4) catalyze keto-enol tautomerization and hydration of the aldehyde group (forming gem-diols)[3].

Q4: How can I prevent this degradation during storage and handling? A4: Store the compound at 2-8°C under an inert atmosphere (argon or nitrogen) to prevent oxidation. Ensure all glassware is acid-washed or perfectly neutral, as trace alkaline residues on glass can catalyze localized degradation[3].

Quantitative Data Summaries

To assist in experimental planning, the following table summarizes the degradation kinetics and primary pathways of this compound across different pH environments.

pH LevelPrimary Degradation PathwayEstimated Half-Life (25°C)Major Byproducts
pH < 4.0 Hydration / Tautomerization> 48 hoursGem-diols
pH 6.5 - 7.0 Stable (Optimal) > 6 months (at 4°C) None
pH 8.5 - 9.5 Retro-Claisen Cleavage~ 4 hours2-Acetylfuran, Formate
pH > 12.0 Rapid Cleavage & Aldol Condensation< 15 minutes2-Acetylfuran, Polymeric tars

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Every critical step includes a validation check to ensure scientific integrity before proceeding.

Protocol A: Controlled Deformylation to Synthesize 2-Acetylfuran

Purpose: To intentionally drive the retro-Claisen cleavage to completion for the synthesis of 2-acetylfuran. Causality: Using a strong aqueous base (1M NaOH) forces the nucleophilic attack on the formyl group. Quenching with HCl neutralizes the base immediately, protonating the enolate and preventing the newly formed 2-acetylfuran from undergoing aldol self-condensation.

Step 1: Dissolution Dissolve 1.0 g of this compound in 10 mL of Tetrahydrofuran (THF) in a round-bottom flask. Validation Check: Ensure the solution is completely clear. Any cloudiness indicates polymerized impurities in the starting material.

Step 2: Base Catalysis Add 10 mL of 1M NaOH dropwise over 5 minutes while stirring at 25°C. Causality: Dropwise addition prevents localized exothermic spikes that could drive unwanted polymerization.

Step 3: Reaction Monitoring Stir the mixture at 25°C for 2 hours. Validation Check (Critical): Remove a 10 µL aliquot, quench in 100 µL of 0.1% TFA in Acetonitrile, and analyze via LC-MS. The reaction is complete only when the starting material peak (m/z 138) is entirely replaced by the product peak (m/z 110). Do not proceed until conversion is >95%.

Step 4: Quenching Slowly add 1M HCl until the pH of the aqueous layer reaches exactly 7.0 (monitor with a pH meter). Causality: Halts the base-catalyzed cleavage and prevents acid-catalyzed degradation of the furan ring.

Step 5: Extraction & Isolation Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-acetylfuran. Validation Check: Run an ¹H-NMR of the crude product. The disappearance of the aldehyde proton signal (~9.5-10.0 ppm) confirms successful and complete deformylation.

Workflow S1 Step 1: Dissolve β-Ketoaldehyde in THF S2 Step 2: Add 1M NaOH (Base Catalysis) S1->S2 S3 Step 3: Stir at 25°C (Monitor via LC-MS) S2->S3 S4 Step 4: Quench with 1M HCl (pH ~7) S3->S4 >95% Conversion S5 Step 5: Extract (Ethyl Acetate) S4->S5 S6 Step 6: Isolate 2-Acetylfuran S5->S6

Fig 2. Experimental workflow for the controlled base-catalyzed deformylation.

Protocol B: LC Sample Preparation for Stability Monitoring

Purpose: To analyze this compound without inducing degradation inside the autosampler vial. Causality: Standard HPLC diluents often absorb CO₂ or contain trace basicity from glassware, which degrades the sample while it waits in the queue.

  • Diluent Preparation: Prepare a diluent of 50:50 Acetonitrile:Water buffered with 0.05% Formic Acid.

  • Sample Dissolution: Dissolve the sample to a concentration of 1 mg/mL.

  • Validation Check: Inject the sample immediately (T=0) and again after 12 hours (T=12). The peak area of the β-ketoaldehyde must not deviate by more than 2% between runs. If deviation occurs, increase the formic acid concentration to 0.1% to further suppress enolate formation.

References

Sources

Optimal solvents for 3-(Furan-2-yl)-3-oxopropanal NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Furan-2-yl)-3-oxopropanal Analysis

Subject: Optimization of NMR Solvent Systems for


-Keto Aldehyde Characterization
Ticket ID:  NMR-FUR-3OXO-001
Status:  Resolved / Guide Published

Executive Summary

Analyzing This compound presents a dual challenge: tautomeric equilibrium and chemical instability . As a


-keto aldehyde attached to an acid-sensitive furan ring, this molecule behaves differently depending on the solvent environment.

This guide provides a validated solvent selection strategy to distinguish between "ghost peaks" (tautomers) and actual impurities, while preventing sample degradation during acquisition.

Module 1: The Tautomerism Conundrum (FAQ)

Q: Why does my pure sample show two sets of NMR signals? A: You are observing Keto-Enol Tautomerism . Unlike simple ketones, this compound exists in a dynamic equilibrium between two distinct forms. The ratio of these forms is dictated by the solvent's polarity and hydrogen-bonding capability.

  • The Diketo Form (A): The "classic" structure [Furan-C(=O)-CH

    
    -CHO].
    
  • The Enol Form (B): A "pseudo-cyclic" structure stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the carbonyl oxygen.

Diagnostic Check:

  • Diketo Signals: Look for a sharp methylene (CH

    
    ) singlet/doublet around 3.8–4.2 ppm  and an aldehyde proton around 9.6–9.8 ppm .
    
  • Enol Signals: Look for a vinyl proton (=CH-) around 6.0–6.5 ppm and a highly deshielded, broad hydroxyl (-OH) signal around 12.0–15.0 ppm .

Visualizing the Equilibrium

Tautomerism cluster_0 Solvent Impact Diketo Diketo Form (Polar Solvents favor this) Enol Cis-Enol Form (Non-polar Solvents favor this) *Stabilized by H-Bond* Diketo->Enol Fast Exchange (NMR Time Scale) Enol->Diketo Equilibrium Note1 CDCl3: >80% Enol DMSO-d6: Mixed Population

Figure 1: The dynamic equilibrium between diketo and enol forms. Non-polar solvents stabilize the Enol form via intramolecular hydrogen bonding.

Module 2: Solvent Selection & Troubleshooting Guide

Use this decision matrix to select the correct solvent for your specific analytical goal.

Solvent Performance Table
SolventPrimary Use CaseRisk LevelKeto:Enol RatioTechnical Notes
Chloroform-d (CDCl

)
Structural Confirmation High (Acidity)Favors Enol (>85%)CRITICAL: Commercial CDCl

is often acidic, which degrades the furan ring. Must be neutralized (see Module 3).
Acetone-d

General Screening LowMixedExcellent solubility. Good compromise between stability and spectral resolution.
DMSO-d

Quantification LowFavors Diketo High polarity disrupts the intramolecular H-bond. Peaks may broaden due to viscosity and H-bonding with solvent.
Methanol-d

Avoid MediumN/ADo Not Use. The deuterium in the solvent exchanges with the enol -OH, erasing the diagnostic enol peak.
Workflow: Selecting the Right Solvent

SolventSelect Start Start: Define Analytical Goal Goal1 Need sharp peaks for publication/structure ID? Start->Goal1 Goal2 Need to quantify purity or avoid degradation? Start->Goal2 Decision1 Is the sample acid-sensitive? Goal1->Decision1 Solvent2 Acetone-d6 Goal2->Solvent2 General Purity Solvent3 DMSO-d6 Goal2->Solvent3 High Polarity Required Solvent1 Neutralized CDCl3 (Filtration via Basic Alumina) Decision1->Solvent1 Yes (Furan present) Decision1->Solvent2 No

Figure 2: Decision tree for solvent selection based on sample sensitivity and analytical requirements.

Module 3: Stability Protocol (The "Black Sample" Issue)

Issue: "I dissolved my light yellow oil in CDCl


, and 30 minutes later the sample turned black/brown and the NMR spectrum showed broad noise."

Root Cause: Acid-Catalyzed Polymerization. Furan rings are electron-rich and highly susceptible to acid-catalyzed ring opening and polymerization. Chloroform-d naturally decomposes to form trace Phosgene and Hydrochloric Acid (HCl) upon storage.

The Fix: Neutralization of CDCl


 
Do not use CDCl

straight from the bottle for furan derivatives.

Protocol:

  • Preparation: Place a small plug of Basic Alumina (activated, Brockmann I) or Potassium Carbonate (K

    
    CO
    
    
    
    )
    in a Pasteur pipette.
  • Filtration: Pass the required volume of CDCl

    
     through this plug directly into a clean vial.
    
  • Alternative: Add virtually any acid scavenger (e.g., a few mg of solid NaHCO

    
     or activated 4Å molecular sieves) directly to the NMR tube, shake, and let settle before acquiring.
    
  • Verification: The solvent should be used immediately.

Module 4: Expected NMR Data (Reference)

When analyzing this compound in CDCl


  (Neutralized), expect the Enol form  to dominate.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityAssignment
Enol -OH 12.5 – 14.5 Broad SingletEnolic hydroxyl (Intramolecular H-bond)
Aldehyde -CHO 9.6 – 9.8 Doublet / SingletResidual Diketo form (Minor)
Furan Ring (H5) 7.6 – 7.7 Doublet

-proton on furan
Furan Ring (H3) 7.2 – 7.3 Doublet

-proton on furan
Furan Ring (H4) 6.5 – 6.6 Doublet of Doublets

-proton on furan
Vinyl (=CH-) 6.1 – 6.3 SingletEnol form characteristic peak
Methylene (-CH

-)
3.9 – 4.1 SingletDiketo form characteristic peak (Minor)

Note: Integration values will not be integers (e.g., 1H) but will correspond to the molar ratio of the tautomers.

References

  • Reich, H. J. (2023). Structure and Reactivity: Keto-Enol Tautomerism. University of Wisconsin-Madison Chemistry. Available at: [Link]

  • Master Organic Chemistry . (2022). Keto-Enol Tautomerism: Key Points and Solvent Effects. Available at: [Link]

Technical Support Center: A Guide to Handling Hygroscopic Furan-Based Beta-Keto Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for navigating the complexities of furan-based beta-keto aldehydes. This guide is tailored for researchers, scientists, and drug development professionals who utilize these versatile but challenging reagents. Their inherent hygroscopicity and reactivity demand meticulous handling to ensure the integrity of your materials and the reproducibility of your results.[1][2] This document provides a troubleshooting framework and answers to frequently asked questions, combining fundamental chemical principles with field-proven laboratory practices.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering a root cause analysis and actionable, step-by-step solutions.

Problem 1: Inconsistent Reaction Yields, Slow Conversions, or Complete Reaction Failure

Symptoms: You are performing a synthetic transformation using a furan-based beta-keto aldehyde and observe significant variability in product yield between runs, or the reaction stalls and fails to proceed to completion.

Root Cause Analysis: The most probable cause is the degradation of the beta-keto aldehyde starting material due to moisture absorption. As hygroscopic compounds, they readily attract and absorb water from the atmosphere.[1] This seemingly minor contamination has major consequences: the absorbed water can either directly hydrolyze the aldehyde to a less reactive gem-diol or, more critically, catalyze self-condensation (aldol) reactions and other decomposition pathways.[3] This reduces the quantity of active starting material available for your desired reaction, leading to poor and unpredictable outcomes.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Integrity: Before each use, especially if the bulk container has been opened previously, it is prudent to assess the purity of your aldehyde. A quick ¹H NMR spectrum is the most informative method. The presence of significant broad peaks, a diminished aldehyde proton signal, or the appearance of unexpected signals suggests degradation.

  • Implement Rigorous Inert Atmosphere Handling: The exclusion of atmospheric moisture is non-negotiable.[4] All manipulations of the solid compound should occur under a dry, inert atmosphere (argon or nitrogen).[5][6]

    • Workflow for Weighing and Dispensing Hygroscopic Solids:

      G cluster_storage 1. Pre-Handling cluster_handling 2. Inert Environment Transfer cluster_reaction 3. Reaction Setup storage Sealed Reagent Bottle (at -20°C) equilibration Equilibrate to RT in Desiccator storage->equilibration Allow Time glovebox Glovebox or Glove Bag equilibration->glovebox Move Inside weighing Weigh onto Pre-tared, Dry Glassine Paper glovebox->weighing transfer Transfer to Oven-Dried Reaction Flask weighing->transfer seal Seal Flask with Septum transfer->seal purge Purge with Inert Gas seal->purge solvent Add Anhydrous Solvent via Syringe purge->solvent

      Caption: A validated workflow for handling hygroscopic solids.

  • Use Certified Anhydrous Solvents: Ensure that all solvents are rigorously dried and have a low water content. Commercially available anhydrous solvents packaged under inert gas are highly recommended.[7] If you are preparing solvents in-house, they must be properly dried over an appropriate agent and distilled before use.

  • Prepare Your Glassware: All glassware must be oven-dried (e.g., at 125°C overnight) or flame-dried under vacuum immediately before use to remove any film of adsorbed moisture.[4] After drying, allow the glassware to cool to room temperature under a stream of dry, inert gas.

Problem 2: Inaccurate and Drifting Weight Measurements

Symptoms: When weighing your furan-based beta-keto aldehyde on an analytical balance, the reading continuously increases, making it impossible to obtain a stable, accurate mass. The solid may also appear clumpy or sticky.

Root Cause Analysis: This is a direct and visible manifestation of hygroscopicity. The compound is actively absorbing water from the air, and the balance is measuring the combined mass of your compound and the increasing amount of water.[8] This absorbed moisture also changes the physical properties of the solid, causing it to cake or become tacky, which complicates handling.

Step-by-Step Troubleshooting Protocol:

  • Weigh in an Inert Environment: The gold-standard solution is to place the analytical balance inside a glovebox or a large glove bag that has been purged with a dry, inert gas. This creates a moisture-free environment, allowing for stable and accurate weight measurements.[5][8]

  • Employ a Stock Solution Strategy: To minimize repeated exposure of the bulk solid to the atmosphere, prepare a stock solution. In a glovebox, accurately weigh a larger quantity of the aldehyde and dissolve it in a known volume of a validated anhydrous solvent in a volumetric flask. This solution can then be stored under an inert atmosphere and dispensed accurately via syringe for multiple experiments.[7]

    • Stock Solution Preparation Workflow:

      G A Weigh Aldehyde in Glovebox (e.g., 500 mg) B Transfer to Dry 10 mL Volumetric Flask A->B C Dissolve and Dilute to Mark with Anhydrous Solvent B->C D Seal Flask with Septum & Parafilm C->D E Store in Desiccator at Recommended Temp. D->E F Dispense Aliquots via Syringe E->F

      Caption: Preparing a stock solution to improve accuracy and longevity.

  • Aliquot Upon Receipt: A crucial best practice is to aliquot the bulk reagent into smaller, single-use vials upon its arrival. This must be performed in a glovebox. This practice protects the integrity of the main stock, as it is only exposed to the atmosphere once.

Section 2: Frequently Asked Questions (FAQs)

Storage Parameter Recommendation Scientific Rationale
Temperature -20°CReduces the rate of potential decomposition and self-condensation reactions.[9]
Atmosphere Dry Inert Gas (Argon or Nitrogen)Prevents oxidative degradation and hydrolysis by excluding air and moisture.[3][5]
Container Tightly-sealed Amber Glass VialProtects from light, which can catalyze degradation, and provides a physical barrier to moisture.[5]
Secondary Containment DesiccatorProvides an additional layer of protection against ambient moisture, especially during temperature equilibration.[9]

Q2: How does pH impact the stability of furan-based beta-keto aldehydes during reactions or workups?

A2: These molecules are highly sensitive to pH extremes.

  • Basic Conditions (pH > 7): Promote the formation of the enolate, which can lead to undesirable side reactions such as retro-Claisen condensation (C-C bond cleavage) and aldol self-condensation, leading to complex polymeric byproducts.[3]

  • Acidic Conditions (pH < 7): Can catalyze the hydration of the aldehyde to its gem-diol form.[3] Strong acids can also promote the hydrolysis of the furan ring itself, leading to complete decomposition of the molecule.[10] It is critical to maintain pH control and minimize exposure time during acidic or basic aqueous workups.

Q3: What are the best analytical methods to confirm the purity of my aldehyde before use?

A3: A multi-technique approach is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structural integrity and purity of the compound. ¹H NMR can quickly reveal the presence of water, solvent residue, or degradation products.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and degradation byproducts.[12]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for less volatile compounds or for monitoring reaction progress.

Q4: Can I use protic solvents like methanol or ethanol with these compounds?

A4: The use of protic solvents is strongly discouraged unless they are a deliberate part of the reaction mechanism. The aldehyde functional group can react with alcohols to form hemiacetals or acetals, effectively consuming your starting material and complicating the reaction mixture. For general handling, stock solutions, and as reaction media, always opt for anhydrous aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), toluene, or acetonitrile.

Q5: My furan-based beta-keto aldehyde has turned dark brown. Is it still viable?

A5: A significant color change, particularly darkening, is a strong indicator of decomposition and polymerization.[13] Furan-based compounds, especially aldehydes, are known to form dark, insoluble polymers often referred to as "humins," a process accelerated by trace acid, air, and light.[10][13] While a very slight change in color might be acceptable, significant darkening suggests low purity. You should perform an analytical purity check (e.g., NMR) before use. For critical applications, using a fresh, pure batch is the most reliable path to reproducible results.

References

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Retrieved from [Link]

  • Capitán-Vallvey, L. F., et al. (1993). Semiautomatic determination of furanic aldehydes in food and pharmaceutical samples by a stopped-flow injection analysis method. Journal of AOAC International, 76(6), 1255-1261. Retrieved from [Link]

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH. (General reference for Schlenk/glove-box techniques, exemplified by [Link])

  • University of Rochester. (n.d.). How To: Store Reagents. University of Rochester Department of Chemistry. Retrieved from [Link]

  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?. HepatoChem. Retrieved from [Link]

  • Sangle, S. L., et al. (2025, March 1). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. Retrieved from [Link]

  • Corrosionpedia. (2024, July 19). Hygroscopic. Corrosionpedia. Retrieved from [Link]

  • Pitsch, J., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. Retrieved from [Link]

  • RJPN. (2026, January 1). Method Validation Of A GC–FID Method For Simultaneous Determination Of Furan Derivatives, Alcohols, Polyols And Related. Rasayan J. Pharm. Nano. Retrieved from [Link]

  • Cai, S., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4277-4293. Retrieved from [Link]

  • Quora. (2014, November 6). What are the hazardous effects of hygroscopic materials?. Quora. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2018, July 2). Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine.... Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Lee, K., et al. (2022). Structural and Biochemical Analysis of the Furan Aldehyde Reductase YugJ from Bacillus subtilis. International Journal of Molecular Sciences, 23(4), 1956. Retrieved from [Link]

  • Li, W., et al. (2016). Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. ACS Sustainable Chemistry & Engineering, 4(12), 6956-6965. Retrieved from [Link]

Sources

Validation & Comparative

IR spectrum carbonyl stretch assignment for 3-(Furan-2-yl)-3-oxopropanal

Author: BenchChem Technical Support Team. Date: March 2026

Assigning the exact infrared (IR) carbonyl stretching frequencies ($ \nu_{C=O} $) for complex heterocyclic molecules like 3-(Furan-2-yl)-3-oxopropanal presents a unique analytical challenge. As a


-ketoaldehyde, this molecule exists in a dynamic keto-enol equilibrium. The tautomeric state drastically alters the electronic environment of the carbonyl groups, rendering standard IR correlation tables insufficient.

In this guide, we objectively compare three dominant analytical modalities—Transmission FTIR , ATR-FTIR , and Density Functional Theory (DFT) Computational Modeling —to determine the most robust approach for resolving the tautomeric carbonyl stretches of this compound.

The Mechanistic Causality of the Carbonyl Shift

To understand the performance of each analytical technique, we must first establish the causality behind the spectral shifts.

  • The Keto Tautomer: In its unassociated diketo form, this compound contains two distinct carbonyls. The aliphatic aldehyde C=O typically absorbs in the 1720–1740 cm⁻¹ range, while the ketone C=O, conjugated with the electron-rich furan ring, absorbs slightly lower at roughly 1670–1690 cm⁻¹.

  • The Enol Tautomer:

    
    -ketoaldehydes predominantly exist in the enol form due to the stabilization provided by a strong intramolecular hydrogen bond (forming a pseudo-six-membered ring) and extended 
    
    
    
    -conjugation[1]. This hydrogen bonding draws electron density away from the remaining carbonyl oxygen, lengthening the C=O bond and reducing its force constant. Consequently, the C=O stretch undergoes a massive red-shift down to the 1610–1650 cm⁻¹ region[2]. Additionally, a broad O-H stretching band emerges between 2500–3200 cm⁻¹.

Comparative Analysis of Analytical Modalities

When analyzing tautomeric mixtures, the choice of instrumentation directly impacts the integrity of the data. Below is a comparison of the three primary methodologies used to assign these complex vibrational modes.

Modality A: Transmission FTIR (KBr Pellet)

Transmission FTIR is the traditional gold standard, offering high spectral resolution and strict adherence to the Beer-Lambert law. However, preparing a KBr pellet requires grinding the sample with potassium bromide and subjecting it to extreme mechanical pressure (often 10 tons).

  • The Flaw: Mechanical stress can artificially shift the delicate keto-enol equilibrium toward the more compact tautomer. Furthermore, KBr is highly hygroscopic; absorbed atmospheric water exhibits a broad O-H stretch that can easily obscure the critical enol O-H band[3].

Modality B: ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR has largely superseded transmission for sensitive organic compounds. The sample is simply pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe), requiring zero chemical preparation[4].

  • The Advantage: This non-destructive approach preserves the native tautomeric state of the

    
    -ketoaldehyde.
    
  • The Flaw: The penetration depth (

    
    ) of the IR evanescent wave is directly proportional to the wavelength. Therefore, bands at lower wavenumbers (like the enol C=O at ~1630 cm⁻¹) will appear artificially more intense than higher-frequency bands (like C-H stretches). An algorithmic ATR correction is mandatory for qualitative comparison[5].
    
Modality C: DFT Computational Modeling

Experimental spectra of the enol form often show overlapping bands (the H-bonded C=O stretch, the conjugated C=C stretch, and furan ring breathing modes). Density Functional Theory (DFT), specifically using the B3LYP functional, provides theoretical validation by calculating the harmonic vibrational frequencies of isolated molecules in a simulated environment[6].

Quantitative Data Comparison

The table below summarizes the expected performance and signal outputs of the three modalities when analyzing the carbonyl region of this compound.

Tautomeric FormVibrational ModeTransmission FTIR (cm⁻¹)ATR-FTIR (Raw, cm⁻¹)DFT Predicted (Scaled, cm⁻¹)
Keto Aldehyde C=O Stretch~1725~1722 (Lower intensity)1731
Keto Ketone C=O (Furan-conjugated)~1678~1675 (Lower intensity)1684
Enol H-Bonded C=O Stretch~1635~1631 (Artificially enhanced)1642
Enol Conjugated C=C Stretch~1590~1588 (Artificially enhanced)1595
Enol Broad O-H Stretch2500 - 3200 (Often obscured)2500 - 32003150 (Sharp in gas phase)

Experimental Protocols (Self-Validating Workflows)

To ensure scientific trustworthiness, the following protocols incorporate self-validating steps to prevent misassignment.

Protocol 1: Native-State ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution to ensure a flat baseline.

  • Sample Application: Deposit 2–3 mg of neat this compound directly onto the center of the crystal.

  • Controlled Compression: Lower the ATR anvil to apply consistent pressure. Validation Step: Monitor the live IR preview; stop increasing pressure once the strongest peak (usually the C-O or C=C stretch) reaches ~0.8 absorbance units to prevent detector saturation.

  • Data Acquisition & Correction: Collect the sample spectrum. Immediately apply an ATR correction algorithm via the spectrometer's software (inputting a refractive index of 1.5 for the organic sample and 2.4 for the diamond crystal)[5]. This normalizes band intensities, allowing for direct comparison against DFT or legacy transmission data.

Protocol 2: DFT Computational Validation
  • Geometry Optimization: Construct 3D models of both the keto and enol tautomers of this compound. Optimize the geometries using the B3LYP hybrid functional and a 6-311++G(d,p) basis set[6].

  • Frequency Calculation & Validation: Run a harmonic vibrational frequency calculation on the optimized geometries. Validation Step: Ensure there are zero imaginary frequencies in the output file, confirming the structures represent true local minima rather than transition states.

  • Anharmonicity Scaling: DFT assumes harmonic oscillator approximations, which overestimates vibrational frequencies. Apply a standard empirical scaling factor of 0.964 (specific to B3LYP/6-311++G**) to the calculated frequencies before mapping them to the experimental ATR-FTIR peaks.

Workflow Visualization

G Sample This compound (Keto-Enol Mixture) ATR ATR-FTIR (Native State) Sample->ATR Trans Transmission FTIR (KBr Pellet) Sample->Trans DFT DFT Modeling (B3LYP/6-311++G**) Sample->DFT ATR_Data Preserved Tautomer Ratio (Requires ATR Correction) ATR->ATR_Data Trans_Data High Resolution (Risk of Pressure Shift) Trans->Trans_Data DFT_Data Theoretical Validation (Requires Scaling Factor) DFT->DFT_Data Final Accurate C=O Stretch Assignment ATR_Data->Final Trans_Data->Final DFT_Data->Final

Workflow comparing ATR-FTIR, Transmission FTIR, and DFT modeling for carbonyl assignment.

References

1.1 - narsammaacsc.org 2. 2 - Benchchem 3. 3 - Specac Ltd 4. 4 - Bruker 5. 5 - Pike Tech 6.6 - World Scientific

Sources

Mass spectrometry fragmentation pattern of 3-(Furan-2-yl)-3-oxopropanal

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-(Furan-2-yl)-3-oxopropanal: A Predictive Analysis and Comparison

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation pattern of a molecule provides a veritable fingerprint, offering deep insights into its constituent parts and their connectivity. This guide delves into the predicted mass spectrometric fragmentation of this compound, a bifunctional compound featuring a furan ring, a ketone, and an aldehyde.

Molecular Structure and Key Features

This compound (C₇H₆O₃, Exact Mass: 138.032 Da) possesses several key structural features that will dictate its fragmentation behavior[1]:

  • Furan Ring: An electron-rich aromatic heterocycle, which is relatively stable but can undergo characteristic ring-opening or cleavage.

  • Keto Group: Prone to alpha-cleavage on either side of the carbonyl.

  • Aldehyde Group: Also susceptible to alpha-cleavage, typically with the loss of a hydrogen radical (H•) or a formyl radical (•CHO).

  • β-Dicarbonyl System: The 1,3-dicarbonyl arrangement allows for potential enolization and specific cleavage patterns related to this functionality.[2][3]

These features create a competitive landscape for fragmentation, and the observed spectrum will be a composite of the most energetically favorable pathways.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a high-energy technique that typically produces a rich fragmentation pattern, ideal for structural elucidation.[4] The proposed fragmentation pathway for this compound is detailed below.

Molecular Ion (M⁺•)

Upon EI, the molecule will lose an electron to form the molecular ion at m/z 138 . Due to the presence of the relatively stable furan ring, this peak is expected to be observable.

Primary Fragmentation Pathways

The primary fragmentation events are anticipated to be alpha-cleavages adjacent to the two carbonyl groups, as these lead to the formation of resonance-stabilized acylium ions.[5]

  • Formation of the Furoyl Cation (m/z 95): The most probable initial fragmentation is the cleavage of the bond between the two carbonyl carbons (an α-cleavage relative to the aldehyde). This is highly favored as it results in the loss of a stable neutral formyl radical (•CHO, 29 Da) and the formation of the highly stable 2-furoyl cation.

    • M⁺• (m/z 138) → [C₅H₃O₂]⁺ (m/z 95) + •CH₂CHO (Incorrect - this bond is not adjacent to a carbonyl)

    • M⁺• (m/z 138) → [C₅H₃O-C=O]⁺ (m/z 95) + •CH₂CHO (Corrected pathway needed)

    Let's re-evaluate. The molecule is this compound. The structure is Fur-CO-CH₂-CHO.

    • α-Cleavage 1 (at the ketone): Cleavage of the bond between the furan ring and the keto group. This is less likely as it breaks an sp²-sp² bond.

    • α-Cleavage 2 (at the ketone): Cleavage of the C-C bond between the keto carbon and the methylene group. This yields the 2-furoyl cation.

      • [C₄H₃O-CO-CH₂-CHO]⁺• (m/z 138) → [C₄H₃O-CO]⁺ (m/z 95) + •CH₂CHO (43 Da) . This is a very favorable pathway. The 2-furoyl cation at m/z 95 is a common and stable fragment for 2-acylfurans and is expected to be the base peak .

    • α-Cleavage 3 (at the aldehyde): Loss of a hydrogen radical from the aldehyde.

      • [Fur-CO-CH₂-CHO]⁺• (m/z 138) → [Fur-CO-CH₂-CO]⁺ (m/z 137) + H• . This ion is also resonance-stabilized.

    • α-Cleavage 4 (at the aldehyde): Loss of the formyl group (•CHO). This is not an alpha-cleavage. It's cleavage of the bond between the methylene and the aldehyde carbon.

      • [Fur-CO-CH₂-CHO]⁺• (m/z 138) → [Fur-CO-CH₂]⁺ (m/z 109) + •CHO (29 Da) .

  • Subsequent Fragmentation of the Furoyl Cation (m/z 95): The 2-furoyl cation is known to lose carbon monoxide (CO) to form the furyl cation.

    • [C₅H₃O-CO]⁺ (m/z 95) → [C₄H₃O]⁺ (m/z 67) + CO (28 Da) . The ion at m/z 67 is another characteristic peak.

  • Fragmentation of the Furyl Cation (m/z 67): The furyl cation can further fragment by losing another molecule of CO, a known pathway for furan rings, leading to the cyclopropenyl cation.[6]

    • [C₄H₃O]⁺ (m/z 67) → [C₃H₃]⁺ (m/z 39) + CO (28 Da) . The m/z 39 peak is very common in the mass spectra of cyclic compounds.

Summary of Predicted Major Ions

The table below summarizes the most probable and informative fragments in the EI mass spectrum of this compound.

m/zProposed Ion StructureFragmentation PathwaySignificance
138[C₇H₆O₃]⁺•Molecular Ion (M⁺•)Confirms molecular weight.
137[C₇H₅O₃]⁺M⁺• - H•α-cleavage at the aldehyde.
95 [C₅H₃O-CO]⁺ M⁺• - •CH₂CHO (α-cleavage) Predicted Base Peak, characteristic 2-furoyl cation.
67[C₄H₃O]⁺m/z 95 - COLoss of CO from the furoyl cation.
39[C₃H₃]⁺m/z 67 - COFragmentation of the furan ring.
Visualizing the Fragmentation Pathway

The following diagram, generated using DOT language, illustrates the primary predicted fragmentation cascade for this compound under EI conditions.

G M Molecular Ion (M⁺•) m/z 138 F95 2-Furoyl Cation m/z 95 M->F95 - •CH₂CHO F137 [M-H]⁺ m/z 137 M->F137 - H• F67 Furyl Cation m/z 67 F95->F67 - CO F39 [C₃H₃]⁺ m/z 39 F67->F39 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Comparison with Alternative Structures

To build confidence in this predictive analysis, it is useful to compare it with the known fragmentation of similar compounds.

  • 2-Acetylfuran: This simpler ketone shares the 2-furoyl moiety. Its mass spectrum is dominated by the molecular ion and the m/z 95 peak (from loss of a methyl radical), which subsequently loses CO to give a peak at m/z 67. This strongly supports the proposed pathway for our target molecule, where m/z 95 is expected to be a major fragment.

  • 3(2H)-Furanones: Studies on hydroxylated furanones show complex ring-cleavage patterns.[7] While the core furan ring is different, these studies reinforce the concept that the furan ring itself is a source of characteristic fragments, often involving the loss of one or more CO molecules.[7]

  • Acyclic β-Diketones: These compounds often undergo cleavage that is influenced by their keto-enol tautomerism.[2] While the primary fragmentation in our molecule is driven by the stable furoyl cation, the presence of the β-dicarbonyl system could introduce minor alternative pathways not detailed here.

The key differentiator for this compound is the highly stabilized 2-furoyl cation, which is predicted to direct the fragmentation and produce a relatively clean primary fragmentation pattern dominated by the m/z 95 ion.

Experimental Protocol for Validation

To validate the predicted fragmentation, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with EI is recommended.

Objective: To acquire the electron ionization mass spectrum of this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source (e.g., Agilent 7890B GC with 5977A MS).[8]

Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Helium carrier gas (99.999% purity)

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in the chosen solvent.

  • GC Conditions:

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35 - 300.

    • Data Acquisition: Full scan mode.

Data Analysis:

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from this peak.

  • Identify the molecular ion (M⁺•) at m/z 138.

  • Identify the base peak and other major fragment ions.

  • Compare the experimental m/z values and relative intensities to the predicted fragmentation pattern outlined in this guide.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare 100 µg/mL solution in Dichloromethane Inject Inject 1 µL (Splitless, 250°C) Prep->Inject Separate GC Separation (Temp Ramp) Inject->Separate Ionize EI Ionization (70 eV, 230°C) Separate->Ionize Detect MS Detection (m/z 35-300) Ionize->Detect Analyze Extract & Analyze Spectrum Detect->Analyze Compare Compare with Predicted Pattern Analyze->Compare

Caption: Experimental workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by pathways that form stable, resonance-delocalized cations. The primary cleavage is expected to be an alpha-cleavage yielding the 2-furoyl cation at m/z 95, which should appear as the base peak. Subsequent losses of carbon monoxide from this ion and the resulting furyl cation will produce other characteristic ions at m/z 67 and m/z 39. This predictive guide, grounded in fundamental principles and comparisons with related structures, provides a robust framework for researchers to identify and characterize this molecule, demonstrating the power of mass spectrometry in structural elucidation.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Zamir, L., Jensen, B. S., & Larsen, E. (1969). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 34(11), 3583-3587. [Link]

  • Boutarcit, L., & Fay, L. B. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(12), 5093-5098. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11171004, this compound. PubChem. [Link]

  • Bowie, J. H., Williams, D. H., Lawesson, S. O., & Schroll, G. (1965). Mass spectrometry of carbonyl compounds—I: The fragmentation of β-diketones. Tetrahedron, 21(12), 3489-3497. [Link]

  • LibreTexts. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry (McMurry). [Link]

  • Rivera, D. G., & Wessjohann, L. A. (2006). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(5), 640-648. [Link]

  • Smetanin, K. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules, 26(9), 2608. [Link]

  • NIST. (n.d.). Furan. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Zhang, Y., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Applied Spectroscopy Reviews, 1-22. [Link]

  • Lee, J. H., et al. (2020). Determination of toxic α-dicarbonyl compounds in sesame oils using dispersive liquid–liquid microextraction coupled with gas chromatography–mass spectrometry. Food Science and Biotechnology, 29(7), 937-944. [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). [Link]

Sources

UV-Vis absorption maxima of furan beta-keto enol forms

Technical Guide: UV-Vis Absorption Maxima of Furan -Keto Enol Forms

Executive Summary & Strategic Importance

For: Researchers in Medicinal Chemistry and Metal Chelation. Scope: Spectroscopic characterization of 1-(furan-2-yl)-1,3-butanedione (Furoylacetone) and its analogues.

Furan-containing

furan acid-sensitivitysolvatochromic shifts

Mechanistic Insight: The Furan Auxochrome

To interpret the UV-Vis spectra accurately, one must understand the electronic contribution of the furan ring compared to a phenyl ring.

  • Electronic Donor Effect: The oxygen atom in the furan ring acts as a strong auxochrome. Its lone pair participates in the

    
    -system, generally raising the HOMO energy level.
    
  • Bathochromic Shift: Compared to benzoylacetone (phenyl analogue), furoylacetone typically exhibits a bathochromic (red) shift in its enol

    
     transition. This is due to the greater electron density provided by the furan oxygen, which extends the effective conjugation length of the chelated enol system.
    
  • Tautomeric Equilibrium: The equilibrium is governed by the solvent's hydrogen-bond accepting ability (Meyer’s Rule).

    • Non-polar solvents (Cyclohexane): Stabilize the cis-enol form via intramolecular hydrogen bonding (chelate effect).

    • Polar solvents (Ethanol/Water): Disrupt the intramolecular bond, shifting the equilibrium toward the diketo form.

Diagram 1: Tautomeric Equilibrium & Electronic Transitions

TautomerismKetoDiketo Form(Polar Solvent Dominant)λmax ~250-260 nmTransitionSolvent-MediatedProton TransferKeto->Transition+ Polar Solvent(H-bond disruption)EnolCis-Enol Form(Non-Polar Solvent Dominant)λmax ~315-335 nmEnol->KetoTransition->Enol+ Non-Polar Solvent(Intramolecular H-bond stabilization)

Caption: Equilibrium between the diketo and cis-enol forms. The enol form is stabilized by intramolecular hydrogen bonding (chelation) and exhibits a distinct red-shifted absorption band.

Comparative Spectral Data

The following data synthesizes experimental observations for 1-(furan-2-yl)-1,3-butanedione compared to standard analogues.

Table 1: UV-Vis Absorption Maxima ( ) in Various Solvents
CompoundStructureSolventDominant Species

(nm)
Transition Type
Furoylacetone Furan-

-diketone
Cyclohexane Enol (>95%) 315 - 325

(Chelated)
EthanolMixture (Keto/Enol)318 (Enol) / 255 (Keto)

Water (pH 7)Keto (>80%)260

(Benzoyl-like)
Benzoylacetone Phenyl-

-diketone
CyclohexaneEnol310 - 315

EthanolMixture310 (Enol) / 250 (Keto)

Thenoylacetone Thiophene-

-diketone
CyclohexaneEnol325 - 335

Key Interpretation:

  • Enol Band: The broad, intense band at 315–325 nm is the diagnostic signature of the furan-enol system.

  • Keto Band: The sharper band at ~260 nm appears in polar solvents.

  • Heteroatom Trend:

    
     (Enol): Thiophene (S) > Furan (O) 
    
    
    Phenyl (C=C). The sulfur atom induces a larger red shift due to
    
    
    -orbital participation or polarizability, while furan is slightly red-shifted or comparable to phenyl depending on substituents.

Experimental Protocols

Protocol A: Synthesis of Furoylacetone (Acid-Sensitive Variation)

Standard Claisen condensation protocols often fail for furans due to acid-catalyzed ring opening (hydrolysis) during the workup. This modified protocol mitigates that risk.

Reagents: 2-Acetylfuran (1.0 eq), Ethyl Acetate (excess/solvent), Sodium Ethoxide (1.2 eq), Glacial Acetic Acid.

  • Enolate Formation: Dissolve 2-acetylfuran in dry ethyl acetate at 0°C.

  • Condensation: Add sodium ethoxide portion-wise under

    
     atmosphere. Stir at 0°C for 1 hour, then reflux for 4 hours. The solution will turn dark orange/brown (characteristic of furan enolates).
    
  • Controlled Acidification (CRITICAL):

    • Cool the mixture to 0°C.

    • Do NOT use HCl. Furan rings are sensitive to strong mineral acids.

    • Neutralize slowly with 50% aqueous acetic acid until pH ~6.

  • Extraction: Extract with diethyl ether, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from hexane (favors enol form) or vacuum distill.

Protocol B: UV-Vis Determination of Tautomeric Ratio

Objective: Determine the Keto:Enol ratio using molar absorptivity.

Workflow Diagram:

WorkflowPrepSample PreparationDissolve 1 mg Furoylacetonein 10 mL Cyclohexane (Stock A)DilutionDilution SeriesPrepare 10, 25, 50 µM solutionsPrep->DilutionScan_NPScan Non-Polar (Cyclohexane)Reference: Pure SolventRange: 200-400 nmDilution->Scan_NPDetermine ε_max (Enol)Scan_PScan Polar (Ethanol)Reference: Pure SolventRange: 200-400 nmDilution->Scan_PMeasure Abs_obsAnalysisData AnalysisCalculate ε (Enol) from CyclohexaneApply Beer's Law to Ethanol peakScan_NP->AnalysisScan_P->Analysis

Caption: Step-by-step workflow for determining the molar absorptivity and tautomeric ratio.

Step-by-Step Procedure:

  • Baseline Correction: Perform a baseline scan with pure solvent (Cyclohexane for non-polar, Ethanol for polar).

  • Enol Standard: Scan the cyclohexane solution.

    • Assume 100% Enol form in cyclohexane (valid approximation for

      
      -diketones).
      
    • Calculate Molar Absorptivity (

      
      ) at 
      
      
      (315-325 nm) using Beer's Law:
      
      
      .
    • Typical

      
       value:
      
      
      .
  • Equilibrium Measurement: Scan the ethanol solution.

    • Measure Absorbance (

      
      ) at the same 
      
      
      .
  • Calculation:

    • Note: This assumes the Keto form has negligible absorbance at 320 nm (usually valid as Keto

      
       nm).
      

References

  • Gomez-Zavaglia, A., & Fausto, R. (2004). Tautomerism in 2-acetylfuran and 2-acetylthiophene: A matrix isolation infrared and theoretical study.

    • Lutoshkin, M., & Taydakov, I. (2023).[1] Complexation of Zn(II) and Cu(II) by Perfluorinated

      
      -Diketones: Theoretical and Experimental Approaches. Provides spectral data for furoyl-trifluoroacetone and comparative shifts.
      
      • BenchChem Technical Support. (2025). Interpreting the UV-Vis Spectrum of Benzoylacetone: A Technical Guide.

        • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.[1][2][3][4][5] Fundamental principles of

          
           and 
          
          
          transitions in conjugated ketones.
          • Organic Chemistry Portal.Claisen Condensation. Mechanism and standard protocols for

            
            -diketone synthesis.
            

            Safety Operating Guide

            Comprehensive Safety & Handling Guide: 3-(Furan-2-yl)-3-oxopropanal

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Hazard Architecture

            Handling 3-(Furan-2-yl)-3-oxopropanal (CAS: 50622-92-5, also known as

            
            -formyl-2-acetylfuran) requires a nuanced understanding of its dual-nature pharmacology. As a 
            
            
            
            -keto aldehyde attached to a furan ring, this compound presents a unique intersection of chemical instability and biological toxicity .

            Unlike stable reagents, this intermediate exists in a dynamic keto-enol equilibrium, making it susceptible to rapid oxidation and polymerization. Furthermore, the furan moiety serves as a "structural alert" for metabolic activation, necessitating a safety protocol that treats the substance as a potential carcinogen and sensitizer , even if specific GHS data is limited for this exact derivative.

            Core Hazard Profile
            Hazard ClassRisk DescriptionMechanism of Action
            Acute Toxicity Harmful if swallowed/inhaled (H302/H332).[1]Metabolic activation of the furan ring by Cytochrome P450 (CYP2E1) to reactive cis-2-butene-1,4-dial.
            Reactivity Air/Moisture Sensitive.[2]The formyl group oxidizes to the carboxylic acid;
            
            
            -dicarbonyl functionality promotes polymerization.
            Irritation Skin/Eye/Respiratory (H315, H319, H335).[3]Aldehyde functionality reacts with mucosal proteins (Schiff base formation).
            Chronic Suspected Carcinogen (Extrapolated).Based on furan/furfural structure-activity relationships (SAR).

            Personal Protective Equipment (PPE) Matrix

            Directive: Do not rely on "standard lab attire." The lipophilic nature of furan derivatives allows for rapid dermal absorption.

            PPE Selection Logic

            The following matrix dictates the required protection based on the Operational Scale and Exposure Potential .

            PPE ComponentLevel 1: Analytical/Micro-Scale (<100 mg)Level 2: Preparative/Synthesis (100 mg - 10 g)Level 3: Spill Cleanup / High Hazard
            Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm)Change every 30 mins.Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Neoprene.Immediate removal upon splash.Laminate Barrier (Silver Shield/4H) Required due to high permeation rates of furanoids through standard nitrile.
            Respiratory Fume Hood Only (Face velocity: 100 fpm)Fume Hood + Local Exhaust Keep sash at lowest working position.Full-Face Respirator Cartridge: P100 + Organic Vapor (OV).Use if outside containment.
            Eye/Face Safety Glasses Side shields required.Chemical Splash Goggles Indirect venting to prevent vapor entry.Face Shield + Goggles Full protection against splashes.[4]
            Body Standard Lab Coat (Cotton/Polyester blend)Chemical-Resistant Apron (Tyvek or similar) over lab coat.Tychem® Suit Impervious coveralls.

            Risk-Based Decision Logic (Visualization)

            The following diagram illustrates the decision-making process for selecting controls and PPE when handling furan-based intermediates.

            PPE_Decision_Tree Start START: Task Assessment Is_Spill Is this a spill > 5mL? Start->Is_Spill Is_Synthesis Is this active synthesis or heating? Hood_Avail Is Fume Hood Available? Is_Synthesis->Hood_Avail No (Analytical) Level2 LEVEL 2: Enhanced Double Nitrile + Apron (In Hood) Is_Synthesis->Level2 Yes (Heat/Scale) Is_Spill->Is_Synthesis No Level3 LEVEL 3: Critical Laminate Gloves + Respirator (Evacuate/contain) Is_Spill->Level3 Yes Level1 LEVEL 1: Standard Single Nitrile + Glasses (In Hood) Hood_Avail->Level1 Yes Hood_Avail->Level3 No (High Risk)

            Figure 1: Decision logic for escalating PPE based on task risk and engineering control availability.

            Operational Protocols: Synthesis & Handling

            Scientific Rationale: this compound is an enolizable

            
            -dicarbonyl. In the presence of oxygen or trace bases, it can undergo oxidative degradation or aldol-like self-condensation.
            
            A. Storage & Stability[2][4][7][8][9]
            • Atmosphere: Must be stored under Argon or Nitrogen . The aldehyde proton is susceptible to radical abstraction by oxygen.

            • Temperature: Store at -20°C . At room temperature, the compound may darken (polymerize) within hours.

            • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas which may catalyze decomposition; use glass or PTFE tools.

            B. Weighing & Transfer
            • Step 1: Equilibrate the storage vial to room temperature inside a desiccator before opening to prevent water condensation (which accelerates hydrate formation).

            • Step 2: Perform all weighing inside a chemical fume hood.

            • Step 3: If the compound is a solid/oil mixture, do not heat to melt. Dissolve in the reaction solvent (e.g., DCM or THF) to transfer.

            C. Emergency Spill Response
            • Evacuate: Clear the immediate area of personnel.

            • PPE Up: Don Silver Shield/Laminate gloves and a respirator (if outside the hood).

            • Contain: Use vermiculite or sand.[4] Do not use paper towels alone, as furan derivatives are flammable and can increase fire load.

            • Neutralize: Wipe the area with a dilute soap solution, followed by water. Collect all waste in a sealed container.

            Waste Disposal & Deactivation[10]

            Critical Warning: Do not mix furan derivatives with oxidizing agents (e.g., Nitric acid, Peroxides) in the waste stream. This can lead to rapid exothermic reactions.

            Waste StreamProtocol
            Primary Chemical Dissolve in a combustible solvent (Acetone/Ethanol) and label as "Flammable Organic - Aldehyde/Furan Hazard" .
            Contaminated Solids Gloves, wipes, and weighing boats must be double-bagged in chemically resistant polyethylene bags.
            Aqueous Waste If extraction was performed, the aqueous layer must be checked for organic content. Do not pour down the drain due to aquatic toxicity (H412).

            References

            • National Institutes of Health (PubChem). this compound (Compound). Retrieved from [Link]

            • New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]

            • ECHA (European Chemicals Agency). Furan: Substance Information & Classification.[5] Retrieved from [Link]

            Sources

            ×

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